Product packaging for Isononyl isooctyl phthalate(Cat. No.:CAS No. 96532-79-5)

Isononyl isooctyl phthalate

Cat. No.: B15177064
CAS No.: 96532-79-5
M. Wt: 404.6 g/mol
InChI Key: LZZFTQBNXQLULW-UHFFFAOYSA-N
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Description

Isononyl isooctyl phthalate is a high-molecular-weight phthalate ester primarily utilized as a plasticizer in material science and polymer research. Its main application is to impart flexibility, durability, and extensibility to polyvinyl chloride (PVC) and other polymers. This compound is of significant interest in toxicological and environmental health studies, as it serves as a model compound for investigating the effects of plasticizers. In research settings, this compound is used to study its metabolism and potential as an endocrine-disrupting chemical. Like its structural relative di-isononyl phthalate (DINP), it is metabolized into monoester and oxidative metabolites, which are the primary forms investigated for biological activity . Studies on related phthalates indicate potential interactions with hormonal pathways, including estrogen, androgen, and thyroid hormone systems, making it relevant for research into reproductive toxicology and endocrine disruption . Furthermore, its effects on vital organs, such as the liver, where it may influence lipid metabolism and oxidative stress pathways, are a key area of scientific inquiry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O4 B15177064 Isononyl isooctyl phthalate CAS No. 96532-79-5

Properties

CAS No.

96532-79-5

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-20(2)14-8-5-6-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-13-7-9-15-21(3)4/h10-11,16-17,20-21H,5-9,12-15,18-19H2,1-4H3

InChI Key

LZZFTQBNXQLULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Isononyl Isooctyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for isononyl isooctyl phthalate, a mixed-ester plasticizer. The document details the chemical reactions, experimental protocols, and quantitative data relevant to its production, aimed at professionals in research and development.

Introduction

This compound is a high-molecular-weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). As a mixed ester, it contains both isononyl and isooctyl alcohol moieties esterified to a phthalic acid core. This composition can offer a unique balance of properties, such as improved processing characteristics and permanence, compared to its symmetrical counterparts. The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with a blend of isononyl and isooctyl alcohols.

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via a two-step esterification reaction, a common method for producing phthalate esters.[1][2]

Step 1: Monoester Formation

The initial step involves the rapid, non-catalytic reaction of phthalic anhydride with one of the alcohols (either isononyl or isooctyl alcohol) to form the corresponding monoester.[1][2] This reaction is an exothermic nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This first stage is generally fast and can proceed to completion without the need for a catalyst.[1][2]

Step 2: Diester Formation

The second step is the esterification of the remaining carboxylic acid group on the monoester with the second alcohol to form the final diester product, this compound. This reaction is reversible and significantly slower than the first step, thus requiring a catalyst and elevated temperatures to proceed at a reasonable rate.[1][2] To drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation.

To maximize the yield of the desired mixed ester and minimize the formation of symmetrical diesters (diisononyl phthalate and diisooctyl phthalate), a sequential addition of the alcohols is often employed.[3] In this approach, phthalic anhydride is first reacted with one of the alcohols to form the monoester, followed by the addition of the second alcohol to complete the reaction.[3]

Catalysts for Esterification

A variety of catalysts can be employed for the second esterification step. The choice of catalyst can influence reaction time, temperature, and the purity of the final product. Common catalysts include:

  • Titanium-based catalysts: Compounds like tetra-isopropyl titanate are effective for this transformation.[1]

  • Sulfonic acids: Aromatic sulfonic acids such as p-toluenesulfonic acid and methane sulfonic acid are also widely used.

  • Metal oxides and salts: Other catalysts that have been reported for phthalate ester synthesis include tin and zirconium compounds.

Quantitative Data

The following table summarizes typical reaction conditions for the synthesis of high-molecular-weight phthalates, which can be adapted for the production of this compound.

ParameterValueSource
Reactant Ratio (Alcohol:Phthalic Anhydride) 2.1:1 to 5.0:1 (molar ratio)
Monoesterification Temperature 90 - 130 °C[3]
Diesterification Temperature 160 - 235 °C[1][3]
Catalyst Loading 0.001 - 0.002 parts by weight relative to phthalic anhydride[1]
Reaction Time (Diesterification) 2 - 25 hours[1][4]
Typical Yield >95%

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on typical procedures for analogous mixed-ester phthalates.

Materials and Equipment
  • Reactants: Phthalic anhydride, isononyl alcohol, isooctyl alcohol.

  • Catalyst: e.g., Tetra-isopropyl titanate or p-toluenesulfonic acid.

  • Neutralizing Agent: 5% Sodium carbonate or sodium hydroxide solution.

  • Equipment: A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar setup for water removal.

Synthesis Procedure
  • Monoester Formation:

    • Charge the reaction flask with phthalic anhydride and one of the alcohols (e.g., isononyl alcohol) in a slight molar excess.

    • Heat the mixture with stirring under a nitrogen atmosphere to approximately 120-130°C.

    • Maintain this temperature until the reaction to the monoester is substantially complete. This can be monitored by measuring the acid value of the reaction mixture.

  • Diester Formation:

    • Cool the reaction mixture slightly and add the second alcohol (isooctyl alcohol) and the catalyst. An excess of the second alcohol can be used to drive the reaction to completion.

    • Increase the temperature to 180-220°C to initiate the second esterification and the removal of water via the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected and the acid value of the mixture drops to a low level (e.g., < 0.1 mg KOH/g).

Purification of the Product
  • Removal of Excess Alcohol:

    • After the reaction is complete, cool the mixture.

    • Remove the unreacted excess alcohols by vacuum distillation.

  • Neutralization:

    • Wash the crude ester with a 5% sodium carbonate or sodium hydroxide solution to neutralize any remaining acidic catalyst and unreacted phthalic monoester.

    • Follow with several washes with deionized water until the aqueous layer is neutral.

  • Final Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • For higher purity, the product can be further purified by vacuum distillation.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification (Catalyzed) PA Phthalic Anhydride Monoester Isononyl Phthalic Acid Monoester PA->Monoester + Isononyl Alcohol INA Isononyl Alcohol IOA Isooctyl Alcohol Product This compound Monoester->Product + Isooctyl Alcohol Water Water Product_Water_edge->Water - H2O

Caption: Two-step synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Charge Phthalic Anhydride & Isononyl Alcohol Start->Reactants End End Monoesterification Heat to 120-130°C for Monoesterification Reactants->Monoesterification Add_Reactants Add Isooctyl Alcohol & Catalyst Monoesterification->Add_Reactants Diesterification Heat to 180-220°C & Remove Water Add_Reactants->Diesterification Cooling1 Cool Reaction Mixture Diesterification->Cooling1 Vacuum_Distillation Remove Excess Alcohols (Vacuum Distillation) Cooling1->Vacuum_Distillation Neutralization Neutralize with Na2CO3/NaOH Solution Vacuum_Distillation->Neutralization Washing Wash with Deionized Water Neutralization->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Final_Purification Final Purification (Optional Vacuum Distillation) Drying->Final_Purification Final_Purification->End

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Solubility of Isononyl Isooctyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isononyl isooctyl phthalate, a widely used plasticizer, in various organic solvents. While precise quantitative data is scarce in publicly available literature, this document synthesizes qualitative solubility information, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment. This information is crucial for professionals in research and development, particularly in fields such as drug formulation, materials science, and toxicology, where understanding the behavior of substances in different solvent systems is paramount.

Qualitative Solubility of Diisononyl Phthalate (DINP) in Organic Solvents

This compound is structurally very similar to diisononyl phthalate (DINP), and the terms are often used interchangeably in technical literature. The following table summarizes the qualitative solubility of DINP in a range of common organic solvents based on available data. It is important to note that "soluble" or "miscible" indicates that the substance dissolves in the solvent, but does not specify the exact concentration at which saturation occurs.

Organic SolventSolubility
AcetoneSoluble
BenzeneSoluble
ChloroformSlightly Soluble
EthanolSoluble
Ethyl EtherSoluble
HexaneSoluble
MethanolSlightly Soluble
TolueneSoluble

Note: This data is compiled from various technical sources and safety data sheets. The term "soluble" indicates miscibility, but quantitative values (g/100mL) are not consistently available in the reviewed literature.

Experimental Protocol for Determining Solubility in Organic Solvents

A standardized method for determining the precise solubility of a substance like this compound in an organic solvent can be adapted from established guidelines, such as the OECD Guideline 105, which is originally intended for water solubility but the "flask method" component is applicable to organic solvents.

Principle of the Flask Method

The flask method involves dissolving the test substance in a chosen organic solvent at a specific temperature until saturation is reached. The concentration of the dissolved substance in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

  • Analytical balance

  • Spatula and weighing paper

Step-by-Step Procedure
  • Preparation of the Test System:

    • Accurately weigh a specified amount of this compound and add it to a volumetric flask.

    • Add the selected organic solvent to the flask, ensuring the total volume is known. The amount of this compound should be in excess of its expected solubility to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to allow for equilibration. A preliminary test can determine the time required to reach saturation (typically 24-48 hours).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved substance to settle.

    • To separate the saturated solution from the excess undissolved this compound, either centrifuge the sample at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). This step is critical to ensure that no solid particles are carried over into the analytical sample.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant for analysis.

    • Dilute the aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as GC-MS or HPLC, to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation and the experimental temperature.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams have been created using Graphviz (DOT language).

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh this compound B Add Organic Solvent A->B C Seal and Agitate at Constant Temperature B->C D Allow to Equilibrate (24-48h) C->D E Centrifuge or Filter D->E F Collect Saturated Supernatant E->F G Dilute Aliquot F->G H Analyze by GC-MS or HPLC G->H I Calculate Solubility H->I

Caption: A workflow diagram illustrating the key stages of determining the solubility of a compound in an organic solvent.

G Logical Pathway for Solubility Assessment start Start: Assess Solubility qual_screen Qualitative Screening (Miscibility Test) start->qual_screen is_soluble Is it Soluble? qual_screen->is_soluble quant_analysis Quantitative Analysis (Flask Method) is_soluble->quant_analysis Yes report_insoluble Report as Insoluble/Slightly Soluble is_soluble->report_insoluble No report_soluble Report Quantitative Solubility Data quant_analysis->report_soluble end End report_insoluble->end report_soluble->end

Caption: A decision-making diagram for assessing the solubility of a substance, from initial screening to quantitative reporting.

The Environmental Odyssey of Isononyl Isooctyl Phthalate: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl isooctyl phthalate, a complex mixture of isomers commonly referred to as Diisononyl Phthalate (DINP), is a high-production-volume chemical primarily used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. Its widespread use has led to its ubiquitous presence in the environment, raising concerns about its persistence, potential for bioaccumulation, and ultimate environmental fate. This technical guide provides an in-depth analysis of the environmental degradation of DINP, focusing on the key processes of biodegradation, hydrolysis, and photolysis. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of degradation pathways to support research and risk assessment activities.

Environmental Fate and Degradation Processes

The environmental persistence of DINP is governed by a combination of biotic and abiotic degradation processes. The primary routes of transformation include microbial degradation (biodegradation), chemical breakdown in the presence of water (hydrolysis), and degradation by sunlight (photolysis). The efficiency of these processes is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of microbial populations.

Biodegradation

Biodegradation is a critical pathway for the removal of DINP from the environment. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade DINP under both aerobic and anaerobic conditions. The initial and rate-limiting step in the biodegradation of DINP is the enzymatic hydrolysis of the ester bonds, leading to the formation of monoisononyl phthalate (MINP) and isononyl alcohol. Further degradation proceeds through the breakdown of MINP to phthalic acid, which is then mineralized to carbon dioxide and water under aerobic conditions, or to methane and carbon dioxide under anaerobic conditions.

Under aerobic conditions, DINP is readily biodegradable in various environmental compartments, including water, soil, and sediment. The rate of degradation is influenced by factors such as microbial population density, acclimation to the substrate, temperature, and pH.

Anaerobic biodegradation of DINP is generally slower than aerobic degradation. It is a relevant process in environments devoid of oxygen, such as deeper layers of sediment and anaerobic digesters in wastewater treatment plants. The degradation pathway also proceeds through the formation of MINP and phthalic acid, with the final products being methane and carbon dioxide.

Data Presentation: Biodegradation of this compound (DINP)

Environmental CompartmentConditionsHalf-life (t½)Degradation Rate/ExtentReference(s)
WaterAerobic, acclimated1.5 - 5.31 days>99% in 28 days[1]
WaterAerobic, unacclimated7 - 40 days57% - 81% removal in 28 days (CO2 evolution)[1]
WaterAerobic, saline soil consortium12.76 hours99% degradation of 500 mg/L in 168 hours[2][3]
SedimentAnaerobic"a couple of hundred days"Slow degradation[4]
SoilAerobicNot specifiedReadily biodegradable[1]
Hydrolysis

Hydrolysis is an abiotic degradation process that involves the cleavage of the ester bonds of DINP by water. The rate of hydrolysis is significantly influenced by pH and temperature. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed or neutral hydrolysis. While abiotic hydrolysis is a potential degradation pathway, it is generally considered to be a slower process compared to biodegradation under environmentally relevant conditions.

Data Presentation: Hydrolysis of this compound (DINP)

pHTemperature (°C)Half-life (t½)Rate ConstantReference(s)
7253.4 years (estimated)0.064 L/mol-sec (base-catalyzed, estimated)[5]
825125 days (estimated)0.064 L/mol-sec (base-catalyzed, estimated)[5]
Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light energy. DINP has the potential to undergo direct photolysis as it contains chromophores that can absorb sunlight. However, direct photolysis in sunlit surface waters is generally not considered a major degradation pathway for phthalate esters. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, can also contribute to the degradation of DINP in the atmosphere and in water.

Data Presentation: Photolysis of this compound (DINP)

MediumConditionsHalf-life (t½)Quantum YieldReference(s)
Atmosphere (vapor-phase)Reaction with hydroxyl radicals~16 hours (estimated)Not Applicable[5]
WaterDirect photolysis by sunlightNot considered significantNo experimental data found[6]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed by its bioaccumulation factor (BAF) or bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (usually water for aquatic organisms). Due to its high octanol-water partition coefficient (log Kow), DINP has a theoretical potential to bioaccumulate. However, experimental data and field studies on similar high molecular weight phthalates suggest that the bioaccumulation potential is limited due to metabolic transformation within organisms.

Data Presentation: Bioaccumulation of this compound (DINP)

OrganismExposure RouteBCF/BAF ValueCommentsReference(s)
Fish (general)Aqueous10 - 1,000 (for various phthalate esters)Field studies on similar high molecular weight phthalates indicate no biomagnification.[6]
Daphnia magnaAqueous/DietaryDepuration rates are high, suggesting low bioaccumulation potential.The depuration rate constant (k2) is proposed as an indicator of bioaccumulation potential.[7]

Experimental Protocols

Biodegradation Testing

OECD Test Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This test is designed to determine the rate and extent of aerobic mineralization of a chemical substance in a natural surface water environment.

  • Test System: Test flasks containing natural surface water (with or without suspended sediment) are inoculated with the test substance at low concentrations (typically in the µg/L to mg/L range).

  • Inoculum: The microbial inoculum is the natural population present in the collected surface water.

  • Test Substance Concentration: At least two concentrations are tested to assess for potential toxicity at higher concentrations.

  • Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Measurement of Degradation: Degradation is monitored over time (typically up to 60 days) by analyzing the concentration of the parent compound using a suitable analytical method (e.g., GC-MS). Mineralization can be quantified by measuring the evolution of ¹⁴CO₂ if a ¹⁴C-labeled test substance is used.

  • Data Analysis: The degradation data is used to calculate the half-life (DT50) and the extent of mineralization.

ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions

This standard is used to assess the biodegradability of plastic materials, including those containing plasticizers like DINP, in a simulated aerobic composting environment.

  • Test System: The test material is mixed with mature compost in a reactor.

  • Inoculum: The microbial population present in the mature compost serves as the inoculum.

  • Incubation: The reactors are maintained at a constant temperature (e.g., 58 ± 2°C) with controlled aeration and humidity for a period of up to six months.

  • Measurement of Degradation: Biodegradation is determined by measuring the amount of carbon dioxide evolved from the test reactors compared to blank reactors (containing only compost) and positive control reactors (containing a readily biodegradable material like cellulose). The theoretical amount of CO₂ that can be produced from the test material is calculated based on its carbon content.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the net CO₂ evolved from the test material to its theoretical CO₂ production.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for DINP Analysis

GC-MS is a widely used and robust method for the quantification of DINP and its metabolites in environmental samples.

  • Sample Preparation:

    • Water Samples: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE) is used to concentrate the analytes.

    • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent mixture (e.g., hexane/acetone) is commonly employed. The extract is then cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering substances.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector: Splitless or on-column injection is preferred for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate the complex mixture of DINP isomers. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all isomers.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is the most common ionization technique.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of DINP and its metabolites. For DINP, the characteristic fragment ion at m/z 149 is often used for quantification, while other ions can be used for confirmation. For metabolites like MINP, specific fragment ions would be monitored.

  • Quantification: Quantification is performed using an external or internal standard calibration curve. Isotope-labeled internal standards are often used to correct for matrix effects and variations in extraction efficiency.

Bioaccumulation Testing

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline provides methods to assess the bioaccumulation potential of chemicals in fish.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Exposure:

    • Aqueous Exposure: Fish are exposed to a constant, low concentration of the test substance in the water.

    • Dietary Exposure: Fish are fed a diet containing a known concentration of the test substance. This method is particularly relevant for hydrophobic substances like DINP.

  • Uptake Phase: The exposure period during which the fish accumulate the test substance. This phase continues until a steady-state concentration in the fish tissue is reached, or for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (clean water or clean food) to measure the rate of elimination of the test substance.

  • Sampling and Analysis: Fish are sampled at various time points during both the uptake and depuration phases. The concentration of the test substance in the fish tissue (whole body or specific organs) is determined using an appropriate analytical method (e.g., GC-MS).

  • Data Analysis: The data are used to calculate the bioconcentration factor (BCF) for aqueous exposure or the biomagnification factor (BMF) for dietary exposure. The uptake and depuration rate constants are also determined.

Mandatory Visualizations

Aerobic_Degradation_Pathway DINP This compound (DINP) MINP Monoisononyl Phthalate (MINP) DINP->MINP Esterase PA Phthalic Acid MINP->PA Esterase DHPA Dihydroxyphthalic Acid PA->DHPA Phthalate Dioxygenase PCA Protocatechuic Acid DHPA->PCA Dihydroxyphthalate Dehydrogenase TCA Tricarboxylic Acid (TCA) Cycle Intermediates PCA->TCA Protocatechuate Dioxygenase (Ring Cleavage) CO2_H2O CO2 + H2O TCA->CO2_H2O Further Metabolism Anaerobic_Degradation_Pathway DINP This compound (DINP) MINP Monoisononyl Phthalate (MINP) DINP->MINP Esterase PA Phthalic Acid MINP->PA Esterase Benzoate Benzoate PA->Benzoate Decarboxylation Central_Metabolites Central Metabolites Benzoate->Central_Metabolites Ring Reduction & Cleavage CH4_CO2 CH4 + CO2 Central_Metabolites->CH4_CO2 Methanogenesis Experimental_Workflow_Biodegradation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (Water/Soil/Sediment) Test_Vessels Test Vessel Setup (Flasks/Reactors) Sample_Prep->Test_Vessels Inoculum_Prep Inoculum Preparation (e.g., Activated Sludge) Inoculum_Prep->Test_Vessels Incubation_Conditions Controlled Conditions (Temp, O2, pH) Test_Vessels->Incubation_Conditions Sampling Periodic Sampling Incubation_Conditions->Sampling Extraction Analyte Extraction Sampling->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Degradation_Kinetics Degradation Kinetics Calculation GCMS_Analysis->Degradation_Kinetics Half_life Half-life Determination Degradation_Kinetics->Half_life

References

Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl isooctyl phthalate, commercially known as Diisononyl phthalate (DINP), is a complex mixture of branched-chain C9 alkyl phthalates. It is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products. This technical guide provides an in-depth review of the current scientific understanding of the endocrine-disrupting potential of DINP. It summarizes key findings from in vivo and in vitro studies, focusing on its effects on estrogenic, androgenic, and thyroid signaling pathways. Detailed experimental protocols for seminal assays, quantitative data from toxicological studies, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Introduction

Phthalates have been scrutinized for their potential to interfere with the endocrine system, which regulates a multitude of physiological processes. As a replacement for other regulated phthalates, the safety profile of DINP is of significant scientific and public health interest. This guide synthesizes the available evidence on the endocrine-disrupting properties of DINP, offering a technical overview for the scientific community.

Estrogenic and Anti-Estrogenic Activity

The potential of DINP to mimic or block the effects of estrogen has been investigated through various in vitro and in vivo models.

In Vitro Data

In vitro assays are crucial for screening potential estrogenic activity and elucidating mechanisms of action.

Assay TypeTest SystemEndpointResultIC50/EC50Reference
Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeβ-galactosidase activityWeakly estrogenic-[1]
XenoScreen YES/YASSaccharomyces cerevisiaeβ-galactosidase activityNo significant estrogenic effect, strong anti-estrogenic activityIC50 = 0.065 μM (anti-estrogenic)[2]
Human Estrogen Receptor α (hERα) Assay-Receptor binding/activationNo significant effect-[3]
In Vivo Data

In vivo studies provide insights into the effects of DINP in a whole-organism context.

Assay TypeSpeciesDosing RegimenKey FindingsReference
Uterotrophic AssayImmature female rats276 and 1380 mg/kg/day for 3 days (oral)No significant alteration in uterine or ovarian wet weight.[4]
20-Day Pubertal AssayImmature female rats276 and 1380 mg/kg/day for 20 days (oral)No precocious vaginal opening observed.[4]
Transgenic Medaka AssayOryzias melastigma (eleutheroembryos)1.50 ppm for 24 hoursExhibited enhanced-estrogenic activity (significantly increased GFP signal induced by E2).[5]

Androgenic and Anti-Androgenic Activity

DINP has been evaluated for its potential to interfere with androgen signaling, which is critical for male reproductive development and function.

In Vitro Data
Assay TypeTest SystemEndpointResultIC50/EC50Reference
Yeast Androgen Screen (YAS)Saccharomyces cerevisiaeβ-galactosidase activityNo androgenic activity, strong anti-androgenic activityIC50 = 0.068 μM (anti-androgenic)[3]
Human Androgen Receptor (hAR) Assay-Receptor binding/activationNo significant effect-[3]
In Vivo Data
Assay TypeSpeciesDosing RegimenKey FindingsReference
Hershberger AssayCastrated immature male ratsNot specified in detail in the provided search resultsMechanistic studies showed no evidence to support anti-androgenic effects.[6]
Prenatal Exposure StudyWistar rats300, 600, 750, or 900 mg/kg/day (gavage) from gestation day 7 to postnatal day 17Increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count in male offspring.[7]
Fetal Testis AssaySprague-Dawley rats750 mg/kg/day from gestation day 14 to 18Reduced fetal testicular testosterone production.[8]

Thyroid Hormone Disruption

The impact of DINP on the hypothalamic-pituitary-thyroid (HPT) axis is an area of ongoing research.

In Vivo Data
SpeciesDosing RegimenKey FindingsReference
Freshwater fish (Oreochromis mossambicus)300 ppm for up to 60 daysSignificant decrease in Thyroid Stimulating Hormone (TSH) levels in a time-dependent manner.[9]
Wistar ratsNot specified in detail in the provided search resultsA weight of evidence assessment concluded that DINP did not perturb the thyroid pathway, though it noted a data gap for in vivo thyroid hormone level studies.[6][7][10]

Signaling Pathways

Understanding the molecular pathways through which DINP may exert its effects is crucial for risk assessment.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINP DINP ER Estrogen Receptor (ER) DINP->ER Potentially Binds (Weak Agonist/ Antagonist) E2 Estradiol (E2) E2->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_E2 ER-E2 Complex ER->ER_E2 ER_DINP ER-DINP Complex (Potential Interaction) ER->ER_DINP HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_E2->ERE Dimerizes & Binds ER_DINP->ERE Potentially Binds & Modulates Transcription Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Estrogen Receptor Signaling Pathway and Potential Interaction with DINP.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINP DINP AR Androgen Receptor (AR) DINP->AR Potentially Binds (Antagonist) Testosterone Testosterone Testosterone->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_T AR-Testosterone Complex AR->AR_T AR_DINP AR-DINP Complex (Potential Antagonism) AR->AR_DINP HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_T->ARE Dimerizes & Binds AR_DINP->ARE Inhibits Binding Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Thyroid_Hormone_Pathway Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Anterior Pituitary TSH TSH Pituitary->TSH Thyroid Thyroid Gland T3_T4 T3 and T4 Thyroid->T3_T4 TRH->Pituitary + TSH->Thyroid + T3_T4->Hypothalamus - T3_T4->Pituitary - Target Target Tissues T3_T4->Target Metabolic Regulation DINP DINP DINP->Thyroid Potential Disruption (e.g., TSH levels) YES_YAS_Workflow A Prepare Yeast Culture B Prepare Assay Medium with Chromogenic Substrate A->B D Add Yeast/Assay Medium to plate B->D C Prepare 96-well plate with Test Compounds & Controls C->D E Incubate D->E F Measure Absorbance E->F G Data Analysis (Dose-Response Curves) F->G Uterotrophic_Workflow A Select Animal Model (Immature or Ovariectomized Female Rats) B Daily Dosing for 3 Days (Test Substance, Vehicle, Positive Control) A->B C Euthanasia & Necropsy (24h after last dose) B->C D Excise and Weigh Uterus C->D E Statistical Analysis (Compare uterine weights to control) D->E Hershberger_Workflow A Castrate Peripubertal Male Rats B Daily Dosing for 10 Days (Test Substance +/- Androgen Agonist) A->B C Euthanasia & Necropsy (24h after last dose) B->C D Excise and Weigh 5 Androgen-Dependent Tissues C->D E Statistical Analysis (Compare tissue weights to control) D->E

References

In-Depth Technical Guide: Hydrolysis and Metabolic Pathways of Isononyl Isooctyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and metabolic pathways of isononyl isooctyl phthalate, a complex mixture of branched-chain dialkyl phthalate isomers commonly referred to as diisononyl phthalate (DINP). This document details the enzymatic processes involved in its biotransformation, the resulting metabolites, quantitative data from human and animal studies, and the experimental protocols used for their identification and quantification.

Introduction

This compound is a high molecular weight phthalate ester extensively used as a plasticizer in a wide variety of polyvinyl chloride (PVC) products. Due to its widespread use, human exposure is common. Understanding its metabolic fate is crucial for assessing potential toxicological effects and for developing accurate biomarkers of exposure. The metabolism of this compound is a multi-step process initiated by hydrolysis, followed by oxidative metabolism and subsequent conjugation for excretion.

Hydrolysis of this compound

The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of one of its two ester bonds. This reaction is catalyzed by non-specific esterases and lipases present in the gastrointestinal tract, liver, and blood.[1][2] This enzymatic action cleaves the diester into its corresponding monoester, monoisononyl phthalate (MINP), and an isononyl alcohol.

Metabolic Pathways

Following the initial hydrolysis, monoisononyl phthalate (MINP) undergoes extensive phase I and phase II metabolism before excretion.

Phase I Metabolism: Oxidation

MINP is further metabolized through oxidation of its branched alkyl chain. This process, primarily occurring in the liver, results in the formation of several key oxidative metabolites. The primary oxidative metabolites that have been identified in both human and rodent studies are:

  • Mono-hydroxy-isononyl phthalate (MHINP): Formed by the hydroxylation of the alkyl chain.

  • Mono-oxo-isononyl phthalate (MOINP): Results from the oxidation of a hydroxylated intermediate.

  • Mono-carboxy-isooctyl phthalate (MCIOP): Formed by further oxidation, leading to a carboxyl group.[4][5]

These oxidative metabolites are considered more specific biomarkers of DINP exposure than MINP, as MINP is a minor urinary metabolite.[4]

Phase II Metabolism: Conjugation

The monoester and its oxidative metabolites can undergo phase II conjugation, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion in the urine.[2][6] Studies have shown that the extent of glucuronidation varies among the different metabolites. For instance, MOINP is predominantly excreted in its glucuronidated form, whereas MCIOP is mainly excreted as the free species.[4][5]

The overall metabolic pathway of this compound is depicted in the following diagram:

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Primary Oxidative Metabolites cluster_phase2 Phase II Metabolism This compound This compound Monoisononyl Phthalate (MINP) Monoisononyl Phthalate (MINP) This compound->Monoisononyl Phthalate (MINP) Hydrolysis (Esterases, Lipases) Oxidative Metabolites Oxidative Metabolites Monoisononyl Phthalate (MINP)->Oxidative Metabolites Oxidation (CYP450) MHINP Mono-hydroxy-isononyl phthalate (MHINP) Oxidative Metabolites->MHINP MOINP Mono-oxo-isononyl phthalate (MOINP) Oxidative Metabolites->MOINP MCIOP Mono-carboxy-isooctyl phthalate (MCIOP) Oxidative Metabolites->MCIOP Glucuronidated Metabolites Glucuronidated Metabolites MHINP->Glucuronidated Metabolites MOINP->Glucuronidated Metabolites MCIOP->Glucuronidated Metabolites Minor pathway Excretion (Urine) Excretion (Urine) MCIOP->Excretion (Urine) Major pathway Glucuronidated Metabolites->Excretion (Urine)

Metabolic pathway of this compound.

Quantitative Data on Metabolite Excretion

Human biomonitoring studies have provided valuable quantitative data on the urinary excretion of this compound metabolites. These data are essential for assessing human exposure levels.

Table 1: Urinary Excretion Fractions of DINP Metabolites in Humans
MetaboliteMean Urinary Excretion Fraction (%) of Administered DoseReference
Monoisononyl Phthalate (MINP)2.2[7]
Mono-hydroxy-isononyl phthalate (OH-MINP)20.2[7]
Mono-oxo-isononyl phthalate (oxo-MINP)10.6[7]
Mono-carboxy-isooctyl phthalate (carboxy-MINP)10.7[7]
Total Measured Metabolites 43.6 [7]

Data from a study involving a single oral dose of deuterium-labelled DINP to a male volunteer. The percentages represent the recovery of the applied dose within 48 hours.

Table 2: Geometric Mean Urinary Concentrations of DINP Metabolites in the General Population (U.S. Adults)
MetaboliteGeometric Mean Concentration (ng/mL)Detection Frequency (%)Reference
Monoisononyl Phthalate (MINP)Not Detected0[4]
Mono-hydroxy-isononyl phthalate (MHINP)11.4100[4]
Mono-oxo-isononyl phthalate (MOINP)1.287[4]
Mono-carboxy-isooctyl phthalate (MCIOP)8.697[4]

These data highlight that oxidative metabolites are more reliable biomarkers for assessing exposure to DINP than the primary monoester metabolite.

Experimental Protocols

The identification and quantification of this compound metabolites in biological matrices, primarily urine, are typically performed using sophisticated analytical techniques. A general workflow for these experiments is outlined below.

Sample Collection and Storage

Urine samples are collected in phthalate-free containers to avoid external contamination. Samples are then stored at -20°C or lower until analysis.

Sample Preparation

A critical step in the analysis of phthalate metabolites is the deconjugation of the glucuronidated forms to measure the total metabolite concentration.

Enzymatic Deconjugation Protocol:

  • Aliquots of urine (typically 100 µL to 1 mL) are taken for analysis.[4]

  • An internal standard solution containing isotopically labeled analogues of the target metabolites is added to each sample for quantification by isotope dilution.[4]

  • A buffer solution (e.g., ammonium acetate) is added to adjust the pH for optimal enzyme activity.

  • β-glucuronidase enzyme (from E. coli or other sources) is added to the samples.

  • The samples are incubated at 37°C for a defined period (e.g., 90 minutes to 2 hours) to allow for complete hydrolysis of the glucuronide conjugates.

  • The enzymatic reaction is quenched by the addition of an acid (e.g., acetic acid).

Analyte Extraction and Clean-up

Solid-phase extraction (SPE) is commonly employed to concentrate the analytes and remove interfering matrix components from the urine samples.

Solid-Phase Extraction (SPE) Protocol:

  • The deconjugated urine sample is loaded onto an SPE cartridge (e.g., a reversed-phase sorbent).

  • The cartridge is washed with a weak solvent to remove hydrophilic impurities.

  • The target analytes are eluted from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.

Automated on-line SPE systems are often used to increase sample throughput and reproducibility.

Analytical Determination by LC-MS/MS

The final determination and quantification of the phthalate metabolites are performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).

LC-MS/MS Parameters:

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the different metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer or acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used to generate ions of the phthalate metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific metabolite in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This technique provides high selectivity and sensitivity for quantification.

The workflow for a typical experimental protocol for the analysis of this compound metabolites is illustrated in the following diagram:

Experimental Workflow for DINP Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination Urine Sample Collection Urine Sample Collection Addition of Internal Standards Addition of Internal Standards Urine Sample Collection->Addition of Internal Standards Enzymatic Deconjugation Enzymatic Deconjugation Addition of Internal Standards->Enzymatic Deconjugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Deconjugation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Experimental workflow for DINP metabolite analysis.

Conclusion

The metabolism of this compound is a complex process involving initial hydrolysis to its monoester, followed by extensive oxidative metabolism and conjugation. The primary urinary metabolites are the oxidized forms (MHINP, MOINP, and MCIOP), which serve as reliable biomarkers for assessing human exposure. Quantitative analysis of these metabolites is achieved through robust analytical methods, predominantly LC-MS/MS, following enzymatic deconjugation and solid-phase extraction. Further research to elucidate the specific kinetic parameters of the initial hydrolysis step would provide a more complete understanding of the toxicokinetics of this widely used plasticizer.

References

Methodological & Application

Analytical Methods for the Detection of Isononyl Isooctyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Isononyl Isooctyl Phthalate (IIOP), a significant plasticizer found in a variety of consumer and industrial products. The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), including comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers in the accurate and reliable detection of this compound.

Introduction

This compound is a complex mixture of isomers of diisononyl phthalate (DINP) and is utilized to impart flexibility and durability to plastic products. Due to its potential for migration from consumer goods and subsequent human exposure, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices. This document details established methods for the analysis of IIOP, providing researchers with the necessary protocols to conduct their own assessments.

Analytical Methods

The primary methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation, while HPLC-UV provides a reliable and cost-effective method for quantification at higher concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like IIOP. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectral data for confident identification and quantification.

ParameterValueMatrixReference
Limit of Detection (LOD)0.4 - 8.6 µg/kgEdible Oils[1]
Limit of Quantification (LOQ)1.3 - 26.2 µg/kgEdible Oils[1]
Linearity (r²)> 0.996Non-alcoholic beverages[2]
Recovery90.6 - 111.7%Plasticized Toys[3]
Precision (RSD)0.55 - 12.10%Plasticized Toys[3]

This protocol describes the extraction of IIOP from a plastic sample followed by GC-MS analysis.

1. Sample Preparation: Solvent Extraction a. Weigh approximately 50 mg of the plastic sample into a glass vial.[4] b. Add 5 mL of tetrahydrofuran (THF) to dissolve the sample.[4] c. Shake or sonicate for 30 minutes until the sample is completely dissolved.[4] d. Precipitate the PVC polymer by adding 10 mL of hexane.[4] e. Allow the polymer to settle for at least 5 minutes.[4] f. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[4] g. Transfer a 0.3 mL aliquot of the filtered extract and dilute to 1.5 mL with cyclohexane.[4]

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 7890A or equivalent.[5] b. Mass Spectrometer: Agilent 5975C or equivalent.[5] c. Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. d. Injector Temperature: 280 °C. e. Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp to 280 °C at 15 °C/min, hold for 10 minutes. f. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. g. Injection Volume: 1 µL in splitless mode.[4] h. MS Source Temperature: 230 °C. i. MS Quadrupole Temperature: 150 °C. j. Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan mode. For DINP (as a proxy for IIOP), characteristic ions include m/z 149, 167, 279.

3. Calibration a. Prepare a series of calibration standards of this compound in cyclohexane covering the expected concentration range of the samples. b. Analyze the standards using the same GC-MS method as the samples. c. Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard. b. Quantify the concentration of IIOP in the sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plastic Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate with Hexane Dissolution->Precipitation Filtration Filter Extract Precipitation->Filtration Dilution Dilute with Cyclohexane Filtration->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of phthalates. It is particularly useful for samples with higher concentrations of the analyte and offers a more economical alternative to GC-MS.

ParameterValueMatrixReference
Limit of Quantification (LOQ)< 0.64 µg/mLCosmetic Products[6]
Linearity (r²)≥ 0.999Cosmetic Products[6]
Recovery94.8 - 99.6%Cosmetic Products[6]
Precision (RSD%)≤ 6.2%Cosmetic Products[6]

This protocol outlines the analysis of IIOP in a liquid consumer product matrix.

1. Sample Preparation: Liquid-Liquid Extraction a. Homogenize the liquid sample. b. To 10 mL of the sample, add 10 mL of acetonitrile in a separatory funnel. c. Shake vigorously for 2 minutes. d. Add 5 g of sodium chloride and shake to facilitate phase separation. e. Allow the layers to separate and collect the upper acetonitrile layer. f. Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase. h. Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions a. HPLC System: Agilent 1260 Infinity or equivalent.[7] b. Detector: UV-Vis Diode Array Detector. c. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6] d. Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v). e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Injection Volume: 20 µL. h. Detection Wavelength: 230 nm.[6]

3. Calibration a. Prepare a series of this compound standards in the mobile phase. b. Analyze the standards using the same HPLC-UV method as the samples. c. Generate a calibration curve by plotting the peak area versus the concentration.

4. Data Analysis a. Identify the IIOP peak in the sample chromatogram by comparing its retention time with that of the standard. b. Calculate the concentration of IIOP in the sample using the calibration curve.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter Sample Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

HPLC-UV analysis workflow for this compound.

Quality Control and Method Validation

To ensure the reliability of the analytical results, it is essential to implement a robust quality control and method validation program. This should include:

  • Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Spiked Samples: Spike a known amount of IIOP into a sample matrix to assess method accuracy and recovery.

  • Replicate Analyses: Analyze a subset of samples in duplicate or triplicate to evaluate method precision.

  • Calibration Verification: Analyze a calibration standard periodically to ensure the stability of the instrument's response.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the detection and quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the need for confirmatory data. By following these detailed protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can obtain accurate and defensible data for their studies.

References

Application Notes and Protocols for the Analysis of Isononyl isooctyl phthalate (DINP) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl isooctyl phthalate, commonly known as Diisononyl phthalate (DINP), is a high-production-volume plasticizer used to impart flexibility to a wide range of polymer products. Due to its potential for migration from consumer products, analytical methods for its detection and quantification are of significant interest. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of DINP in various matrices.

This document provides detailed application notes and protocols for the determination of DINP using reversed-phase HPLC. The methodologies described are based on established analytical principles for phthalate analysis and can be adapted for different sample types.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of DINP in Plastic Materials

This protocol is designed for the quantification of DINP in plastic matrices such as toys and consumer goods.

1. Sample Preparation: Solvent Extraction

  • Sample Comminution: Reduce the plastic sample into small pieces or a fine powder to maximize the surface area for extraction. Cryogenic milling can be utilized for brittle plastics.

  • Dissolution: Accurately weigh approximately 0.05 g of the prepared sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.

  • Polymer Precipitation: Add 10 mL of methanol to the solution to precipitate the polymer.

  • Sonication and Incubation: Sonicate the mixture for 30 minutes and then allow it to cool for 1 hour to ensure complete precipitation of the polymer.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. A phenyl-hexyl column can also provide excellent selectivity for phthalates.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water is often employed for the separation of multiple phthalates.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Solvent C: Methanol

  • Gradient Program:

Time (minutes)% Solvent A (Water)% Solvent B (Acetonitrile)% Solvent C (Methanol)
0.09055
2.5104545
15.0104545
15.19055
20.09055
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm

3. Calibration

Prepare a series of calibration standards of DINP in the mobile phase, ranging from approximately 0.5 to 100 µg/mL.[1] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: UHPLC-UV Analysis of DINP in Water Samples

This protocol is suitable for the determination of trace levels of DINP in aqueous matrices like drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove interfering substances.

  • Elution: Elute the retained DINP from the cartridge with 5 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. UHPLC-UV Method

  • Instrumentation: A UHPLC system with a UV detector.

  • Column: A reversed-phase C18 or C30 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for high-resolution separation.[2]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient Program:

Time (minutes)% Solvent A (Water)% Solvent B (ACN/MeOH)
0.06535
12.00100
22.00100
22.56535
25.06535
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 225 nm[2]

Data Presentation

The performance of HPLC methods for phthalate analysis is typically evaluated based on several key parameters. The following tables summarize representative quantitative data for phthalate analysis, which can be used as a benchmark for method validation.

Table 1: Chromatographic and Performance Data for Phthalate Analysis by HPLC-UV

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
DMP~4.5>0.999~0.01~0.0395 - 105
DEP~5.8>0.999~0.01~0.0395 - 105
DBP~8.2>0.999~0.02~0.0690 - 110
BBP~9.5>0.999~0.02~0.0690 - 110
DEHP~12.5>0.999~0.05~0.1585 - 115
DINP ~14-16 >0.99 ~0.1 ~0.3 80 - 120 *
DNOP~15.0>0.999~0.05~0.1585 - 115

*Note: The values for DINP are estimates based on typical performance for high molecular weight phthalates and should be determined experimentally for each specific method and matrix.

Table 2: Method Validation Parameters for Phthalate Analysis

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (RSD%) < 15%
Accuracy (% Recovery) 80 - 120%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Plastic Sample comminution Comminution (Grinding/Cutting) sample->comminution dissolution Dissolution in THF comminution->dissolution precipitation Polymer Precipitation with Methanol dissolution->precipitation filtration Filtration (0.45 µm) precipitation->filtration evaporation Evaporation & Reconstitution filtration->evaporation hplc_injection HPLC Injection evaporation->hplc_injection Prepared Sample separation Reversed-Phase C18 Column Gradient Elution hplc_injection->separation detection UV Detection (228 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for HPLC analysis of DINP in plastic samples.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hplc UHPLC Analysis conditioning Cartridge Conditioning (Methanol, Water) loading Sample Loading (Water Sample) conditioning->loading washing Cartridge Washing loading->washing elution Elution with Acetonitrile washing->elution concentration Concentration & Reconstitution elution->concentration injection UHPLC Injection concentration->injection Concentrated Sample analysis Analysis & Quantification injection->analysis

Caption: SPE workflow for DINP analysis in water samples.

References

Application Notes and Protocols for Sample Preparation of Isononyl Isooctyl Phthalate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isononyl isooctyl phthalate is a complex mixture of branched-chain dialkyl phthalate esters. Due to its excellent plasticizing properties, it is widely used in various polymer matrices, particularly polyvinyl chloride (PVC), to impart flexibility and durability. However, concerns about the potential health effects of phthalates have led to regulations restricting their use in certain applications, such as toys, childcare articles, and food contact materials.[1][2][3] Accurate determination of this compound content in polymers is therefore crucial for regulatory compliance and risk assessment. This document provides detailed application notes and protocols for the sample preparation of this compound in polymer matrices for analysis by chromatographic techniques.

The selection of an appropriate sample preparation method is critical and depends on the type of polymer matrix, the concentration of the analyte, and the analytical technique to be used. The primary goal of sample preparation is to efficiently extract the phthalate from the polymer matrix while minimizing the co-extraction of interfering substances. Common extraction techniques include dissolution-precipitation, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE).[4][5][6]

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes the performance of various extraction methods for the determination of phthalates in different polymer matrices. This data is essential for selecting the most suitable method based on the required sensitivity and accuracy.

Polymer MatrixExtraction MethodAnalyte(s)Recovery (%)RSD (%)LODLOQCite
PolypropyleneSonication-Assisted ExtractionDEHP79.2 - 91.13.1 - 11.3-1.0 - 70.0 mg/kg[7]
PVCSoxhlet ExtractionDBP, BBP, DEHP, DNOP86.6 - 91.72.5 - 8.70.0011 - 0.0014%0.0028 - 0.0046%[4]
PVC, PolypropyleneUltrasonic ExtractionRegulated Phthalates>80---[5]
Plastic ProductsSonication-Assisted ExtractionDEP, DPP, DIBP, DBP, BBP, DCHP, DEHP, DOP82 - 1063.8 - 10.2-10.0 µg/kg[8]
PVC ToysUltrasonic ExtractionDEP, DAP, BBP, DBP, DHP, DCHP, DEHP, DOP, DINP, DIDP82.85 - 107.400.8 - 4.20.01 - 0.10 mg/L-[9]

*DEHP: Di(2-ethylhexyl) phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DNOP: Di-n-octyl phthalate, DEP: Diethyl phthalate, DPP: Dipropyl phthalate, DIBP: Diisobutyl phthalate, DCHP: Dicyclohexyl phthalate, DOP: Dioctyl phthalate, DINP: Diisononyl phthalate, DIDP: Diisodecyl phthalate.

Experimental Protocols

Herein, we provide detailed protocols for three common sample preparation methods for the extraction of this compound from polymer matrices.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for a wide range of polymers and is generally faster and requires less solvent than traditional methods.[5]

Materials:

  • Polymer sample (e.g., PVC, polypropylene)

  • Toluene

  • Dichloromethane

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Glass vials

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Preparation: Cut the polymer sample into small pieces (approximately 1-2 mm).

  • Extraction:

    • Weigh approximately 0.5 g of the polymer sample into a glass centrifuge tube.

    • Add 10 mL of a 1:9 (v/v) mixture of toluene and dichloromethane.[7]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Cleanup:

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer residue.

    • Carefully transfer the supernatant to a clean glass vial.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a gas chromatography (GC) or high-performance liquid chromatography (HPLC) vial for analysis.

Protocol 2: Soxhlet Extraction

This is a classical and exhaustive extraction method, often used as a reference method.[4]

Materials:

  • Polymer sample (e.g., PVC)

  • Dichloromethane

  • Soxhlet extraction apparatus (including thimble, extractor, condenser, and heating mantle)

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Sample Preparation: Cut the polymer sample into small pieces and weigh approximately 1 g into a cellulose extraction thimble.

  • Extraction:

    • Place the thimble inside the Soxhlet extractor.

    • Add 150 mL of dichloromethane to a round bottom flask and connect it to the Soxhlet apparatus.[4]

    • Heat the solvent to a gentle boil and perform the extraction for 6 hours.[4]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • Transfer the concentrated extract to a graduated tube and adjust the final volume to 10 mL with dichloromethane.

  • Cleanup (if necessary):

    • If the extract contains significant amounts of co-extracted polymer, a cleanup step such as gel permeation chromatography (GPC) may be required.[7]

    • Filter the extract through a 0.45 µm PTFE syringe filter before analysis.

Protocol 3: Dissolution-Precipitation Method

This method is particularly effective for polymers that are soluble in a specific solvent, such as PVC in tetrahydrofuran (THF).[10]

Materials:

  • Polymer sample (e.g., PVC)

  • Tetrahydrofuran (THF)

  • Hexane or Cyclohexane

  • Centrifuge and centrifuge tubes

  • Glass vials

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Dissolution:

    • Weigh approximately 0.2 g of the polymer sample into a glass vial.

    • Add 10 mL of THF to completely dissolve the polymer. Gentle shaking or vortexing may be required.

  • Precipitation:

    • Once the polymer is fully dissolved, add 10 mL of hexane or cyclohexane dropwise while stirring to precipitate the polymer.[10]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

    • Carefully decant the supernatant containing the extracted phthalates into a clean vial.

  • Analysis:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC or HPLC vial for analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting a suitable sample preparation method.

G cluster_workflow General Workflow for this compound Analysis Sample Polymer Sample Preparation Sample Preparation (Grinding/Cutting) Sample->Preparation Extraction Extraction (UAE, Soxhlet, Dissolution) Preparation->Extraction Cleanup Cleanup (Filtration, SPE, GPC) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for sample preparation and analysis.

G cluster_decision Decision Pathway for Sample Preparation Method Selection Start Start: Polymer Type? PVC PVC Start->PVC Soluble PP_PE Polypropylene/ Polyethylene Start->PP_PE Insoluble Dissolution Dissolution- Precipitation PVC->Dissolution High_Throughput High Throughput Needed? PP_PE->High_Throughput UAE Ultrasonic-Assisted Extraction Soxhlet Soxhlet Extraction (Reference Method) High_Throughput->UAE Yes Exhaustive_Extraction Exhaustive Extraction? High_Throughput->Exhaustive_Extraction No Exhaustive_Extraction->Soxhlet Yes

Caption: Decision tree for method selection.

References

Application Notes and Protocols for the Extraction of High Molecular Weight Phthalates from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High molecular weight phthalates, such as diisononyl phthalate (DINP) and diisooctyl phthalate (DIOP), are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products, particularly polyvinyl chloride (PVC). Due to their extensive use, these compounds are ubiquitous environmental contaminants found in soil, water, and air. "Isononyl isooctyl phthalate" (CAS 96532-79-5) is a related high molecular weight phthalate ester. Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased monitoring of their levels in the environment.

This document provides detailed application notes and protocols for the extraction of high molecular weight phthalates, with a focus on DINP and DIOP as representative compounds, from environmental matrices. These protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described include Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) as well as Soxhlet and ultrasonic extraction for soil and sediment samples. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize the quantitative data for the extraction and analysis of Diisononyl phthalate (DINP) and Diisooctyl phthalate (DIOP) from various environmental samples. The data presented are compiled from various studies and are intended to provide a general indication of method performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery of DINP and DIOP from Water Samples

Extraction MethodMatrixAnalyteSpiking LevelRecovery (%)Reference
Solid-Phase Extraction (SPE)Drinking WaterDINPNot SpecifiedLow and Poor Reproducibility[1]
Solid-Phase Extraction (SPE)Drinking WaterDEHP (surrogate for HMW phthalates)20 µg/L98.2 - 110.0[2]
Liquid-Liquid Extraction (LLE)WaterDEHP (surrogate for HMW phthalates)Not Specified>80[3]

Table 2: Recovery of DINP and DIOP from Soil and Sediment Samples

Extraction MethodMatrixAnalyteSpiking Level (µg/g)Recovery (%)Reference
Microwave-Assisted ExtractionSoilDEHP (surrogate for HMW phthalates)0.1 and 0.584 - 115[4]
Ultrasonic ExtractionPVC/PolypropyleneDINP0.01% and 0.1% by weight>80[5]
Soxhlet ExtractionSandy Loam SoilLonger-chain estersNot Specified>65[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for DINP and DIOP

Analytical MethodMatrixAnalyteLODLOQReference
GC-MSWaterDINP-45 ng/L[7]
GC-MS/MSBottled WaterDEHP (surrogate for HMW phthalates)0.3 - 2.6 ng/mL-[8]
GC-MSFood PackagingDINP0.03 - 0.08 µg/L0.10 - 0.24 µg/L[9]
GC-FIDAqueous SampleDEHP (surrogate for HMW phthalates)0.12 - 1.15 ng/mL0.85 - 4 ng/mL[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of High Molecular Weight Phthalates from Water Samples

This protocol is suitable for the extraction of high molecular weight phthalates from drinking water and other relatively clean aqueous matrices.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Glass fiber filters (1 µm pore size)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Collect water samples in pre-cleaned amber glass bottles.

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load 500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained phthalates from the cartridge by passing 10 mL of ethyl acetate or dichloromethane through the cartridge at a slow flow rate (approx. 1-2 mL/min).

    • Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

    • Add a known amount of internal standard (e.g., Benzyl Benzoate).

    • Bring the final volume to 1 mL with ethyl acetate.

  • Analysis:

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of High Molecular Weight Phthalates from Soil and Sediment Samples

This protocol is suitable for the extraction of high molecular weight phthalates from soil, sediment, and other solid environmental matrices.

Materials:

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes (glass, with PTFE-lined caps)

  • Separatory funnel (glass)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen gas evaporator

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Homogenize the sample using a mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Spike with a known amount of surrogate standard.

    • Vortex the mixture for 2 minutes and then sonicate in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Solvent Partitioning (Cleanup):

    • Transfer the combined extract to a separatory funnel.

    • Add 50 mL of deionized water and shake vigorously for 2 minutes. Allow the layers to separate.

    • Drain the aqueous (lower) layer and discard.

    • Wash the organic layer with another 50 mL of deionized water.

  • Drying and Concentration:

    • Pass the organic extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 0.5 mL using a rotary evaporator or a nitrogen evaporator.

    • Add a known amount of internal standard.

    • Adjust the final volume to 1 mL with hexane.

  • Analysis:

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of High Molecular Weight Phthalates

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions (Example):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 230 °C

    • Ramp 2: 10 °C/min to 270 °C, hold for 2 min

    • Ramp 3: 25 °C/min to 300 °C, hold for 8 min[10]

  • Transfer Line Temperature: 300 °C[10]

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV[10]

  • Source Temperature: 250 °C[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification and Qualifier Ions:

    • DINP: m/z 149 (quant), 293 (qual)[2][11]

    • DIOP: m/z 149 (quant), 279 (qual)

    • This compound: Due to its isomeric nature, a characteristic fragment ion such as m/z 149 would be used for quantification, with other specific ions for confirmation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by high molecular weight phthalates and a general experimental workflow for their extraction and analysis.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Data Processing Sample Environmental Sample (Water or Soil) Preparation Filtration (Water) or Drying & Sieving (Soil) Sample->Preparation SPE Solid-Phase Extraction (SPE) for Water Samples Preparation->SPE LLE Liquid-Liquid Extraction (LLE) for Soil Samples Preparation->LLE Concentration Concentration & Reconstitution (with Internal Standard) SPE->Concentration LLE->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification & Reporting GCMS->Quantification

Caption: Experimental workflow for phthalate extraction and analysis.

ppar_pathway Phthalate Phthalate Monoester (e.g., MINP) PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Phthalate->PPAR activates RXR Retinoid X Receptor (RXR) PPAR->RXR forms heterodimer with PPRE Peroxisome Proliferator Response Element (PPRE) in DNA RXR->PPRE binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, Steroidogenesis) PPRE->Gene_Expression regulates Biological_Effects Adverse Biological Effects (Reproductive Toxicity, Endocrine Disruption) Gene_Expression->Biological_Effects leads to

Caption: PPAR signaling pathway activated by phthalate monoesters.[12][13][14][15][16]

ahr_pathway cluster_nucleus Nucleus Phthalate Phthalate (e.g., DEHP, BBP) AhR_complex_cyto Cytosolic AhR Complex (AhR-Hsp90-XAP2-p23) Phthalate->AhR_complex_cyto binds to Phthalate_AhR Phthalate-AhR Complex AhR_complex_cyto->Phthalate_AhR forms ARNT ARNT Phthalate_AhR->ARNT translocates to nucleus and dimerizes with AhR_ARNT_nucleus AhR-ARNT Heterodimer (in Nucleus) XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_nucleus->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, EMT markers) XRE->Gene_Expression induces Cancer_Progression Cancer Progression (Proliferation, Metastasis) Gene_Expression->Cancer_Progression contributes to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by phthalates.[17][18][19][20][21]

References

Application Notes and Protocols for the Quantification of "Isononyl isooctyl phthalate" in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isononyl isooctyl phthalate, a specific isomer of diisononyl phthalate (DINP), belongs to a class of high molecular weight phthalates extensively used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. Due to their widespread use, these compounds can leach into the environment and subsequently be absorbed by humans through ingestion, inhalation, or dermal contact. The quantification of this compound and its metabolites in biological tissues is crucial for assessing human exposure and understanding its potential health effects, including endocrine disruption and impacts on liver and adipose tissue.[1][2]

This document provides detailed application notes and protocols for the quantification of this compound and its metabolites in various biological tissues, intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the necessary sensitivity and selectivity for detecting these compounds at trace levels.

Quantitative Data Summary

The following tables summarize the concentrations of DINP and its metabolites found in various human biological tissues from different studies. It is important to note that "this compound" is a specific isomer within the broader DINP category, and most biomonitoring studies report on the mixture of DINP isomers and their metabolites.

Table 1: Concentrations of DINP Metabolites in Human Urine

MetabolitePopulationConcentration Range (µg/L)Mean/Median Concentration (µg/L)Reference
Mono-isononyl phthalate (MINP)General PopulationND - 10.50.8[1]
Mono-carboxyisooctyl phthalate (MCOP)General Population0.3 - 2505.2[1]
Mono-hydroxyisononyl phthalate (MHINP)General Population0.2 - 1503.5[1]
Mono-oxoisononyl phthalate (MOINP)General Population0.1 - 802.1[1]
cx-MINPOccupational Exposure15 - 16450.5 (GM)[3]

ND: Not Detected, GM: Geometric Mean

Table 2: Concentrations of DINP in Human Adipose Tissue and Serum

AnalyteBiological MatrixPopulationConcentration Range (ng/g lipid weight)Mean/Median Concentration (ng/g lipid weight)Reference
Diisononyl phthalate (DINP)Adipose TissueGeneral Population18 - 1,200150 (Median)[4]
Diisononyl phthalate (DINP)SerumGeneral Population<0.5 - 251.8 (Median)[5]

Experimental Protocols

Protocol 1: Quantification of DINP Metabolites in Human Urine using LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of major DINP metabolites in human urine samples.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitate.

  • To 1 mL of the urine supernatant in a glass tube, add 10 µL of an internal standard solution (e.g., isotope-labeled DINP metabolites).

  • Add 200 µL of 1M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.

  • Incubate the mixture at 37°C for 2 hours.

  • After incubation, acidify the sample by adding 50 µL of 1M formic acid.

  • Perform Solid-Phase Extraction (SPE) using a suitable SPE cartridge (e.g., Oasis HLB).

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the entire sample onto the cartridge.

    • Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6][7]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the target analytes (e.g., start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for each DINP metabolite and internal standard should be used.[8][9]

Protocol 2: Quantification of DINP in Adipose Tissue using GC-MS

This protocol outlines a method for the extraction and quantification of the parent DINP compound from adipose tissue samples.

1. Sample Preparation (Lipid Extraction and Clean-up)

  • Weigh approximately 0.5 g of frozen adipose tissue.

  • Homogenize the tissue in a mixture of hexane and acetone (1:1, v/v).

  • Add an internal standard (e.g., 13C-labeled DINP) to the homogenate.

  • Sonicate the mixture for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant (organic layer).

  • Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to a smaller volume under a stream of nitrogen.

  • Perform a clean-up step using Gel Permeation Chromatography (GPC) or a silica-based SPE cartridge to remove lipids.

    • GPC: Use a GPC column with a suitable mobile phase (e.g., dichloromethane:cyclohexane) to separate the larger lipid molecules from the smaller phthalate molecules.

    • SPE: Condition a silica cartridge with hexane. Load the concentrated extract. Elute with a solvent mixture of increasing polarity (e.g., hexane:diethyl ether).

  • Collect the fraction containing the phthalates and evaporate to a final volume of 100 µL in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For DINP, characteristic ions such as m/z 149, 293, and 307 can be monitored.[10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification tissue Biological Tissue (Urine, Adipose, Liver) homogenization Homogenization/ Enzymatic Hydrolysis tissue->homogenization extraction Extraction (LLE or SPE) homogenization->extraction cleanup Clean-up (GPC or SPE) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS reconstitution->lcms gcms GC-MS reconstitution->gcms data_analysis Data Analysis & Quantification lcms->data_analysis gcms->data_analysis

Caption: General experimental workflow for the quantification of this compound.

Metabolic Pathway of Diisononyl Phthalate (DINP)

metabolic_pathway cluster_oxidation DINP Diisononyl Phthalate (DINP) MINP Mono-isononyl Phthalate (MINP) DINP->MINP Phase I: Hydrolysis (Esterases) MINP->Oxidative_Metabolites Phase I: Oxidation (CYP450) MHINP Mono-hydroxyisononyl Phthalate (MHINP) MOINP Mono-oxoisononyl Phthalate (MOINP) MCOP Mono-carboxyisooctyl Phthalate (MCOP) Conjugation Glucuronidation MHINP->Conjugation Phase II MOINP->Conjugation Phase II MCOP->Conjugation Phase II Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of diisononyl phthalate (DINP) in humans.[12][13]

References

Application Notes and Protocols for Isononyl Isooctyl Phthalate as a Plasticizer in Polyvinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isononyl isooctyl phthalate as a plasticizer in polyvinyl chloride (PVC). Detailed protocols for the evaluation of plasticized PVC are included to facilitate research and development.

Introduction

This compound, often referred to as diisononyl phthalate (DINP), is a high molecular weight phthalate ester primarily used as a plasticizer for PVC.[1] Its function is to increase the flexibility, durability, and longevity of the otherwise rigid PVC polymer.[2] Plasticizers like this compound are not chemically bound to the PVC matrix and can leach out over time, leading to potential human exposure and environmental contamination.[1] This has prompted extensive research into its performance, migration characteristics, and potential biological effects. From a toxicological perspective, the metabolites of this compound, such as mono-isononyl phthalate, are of particular interest as they are often more bioactive than the parent compound.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior within the PVC matrix.

PropertyValueReference
Molecular FormulaC₂₆H₄₂O₄[3]
Molecular Weight418.6 g/mol [3]
CAS Number28553-12-0 (for Diisononyl phthalate)[4]
AppearanceClear, oily liquid
Water Solubility< 0.001 mg/L[5]
log Kow (Octanol-Water Partition Coefficient)> 8.0[5]

Experimental Protocols

The following sections detail the experimental protocols for evaluating the performance and safety of PVC plasticized with this compound.

Quantification of this compound in PVC

This protocol is based on the U.S. Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3 for the determination of phthalates in consumer products.[1]

Objective: To accurately determine the concentration of this compound in a PVC sample.

Materials:

  • PVC sample

  • Tetrahydrofuran (THF), GC grade or higher

  • Hexane, GC grade or higher

  • Cyclohexane, GC grade or higher

  • This compound standard

  • Internal standard (e.g., Benzyl benzoate)

  • Analytical balance

  • Glass vials with caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Cut a representative portion of the PVC sample into small pieces (approximately 1-2 mm).

    • Accurately weigh approximately 50 mg of the cut PVC sample into a glass vial.

  • Extraction:

    • Add 5 mL of THF to the vial containing the PVC sample.

    • Cap the vial and vortex for at least 30 minutes, or until the PVC is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[6]

    • Add 10 mL of hexane to the solution to precipitate the PVC polymer.

    • Vortex the mixture for 1 minute.

    • Centrifuge the vial at 3000 rpm for 10 minutes to pellet the precipitated PVC.

    • Carefully collect the supernatant. For enhanced purity, filter the supernatant through a 0.45 µm PTFE syringe filter.[1]

  • Sample Analysis by GC-MS:

    • Prepare a series of calibration standards of this compound in cyclohexane, each containing the internal standard at a fixed concentration.

    • In a GC vial, combine a known volume of the extracted sample supernatant (e.g., 0.3 mL) with a known volume of the internal standard solution (e.g., 0.2 mL of 150 µg/mL benzyl benzoate) and dilute with cyclohexane to a final volume of 1.5 mL.[1] The dilution factor may need to be adjusted based on the expected phthalate concentration.

    • Analyze the prepared sample and calibration standards by GC-MS.

    • GC-MS Parameters (Example):

      • Injector: Splitless mode

      • Inlet Temperature: 280 °C

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Program: Initial temperature 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

      • MSD Transfer Line: 280 °C

      • MS Source: 230 °C

      • MS Quad: 150 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the phthalate standards.

  • Determine the concentration of this compound in the prepared sample from the calibration curve.

  • Calculate the percentage of this compound in the original PVC sample, accounting for the initial sample weight and dilution factors.

Plasticizer Migration Testing

This protocol is a generalized procedure based on the principles of ASTM D2199-03 for measuring the migration of plasticizers from vinyl fabrics.[7][8][9]

Objective: To determine the tendency of this compound to migrate from a PVC sample into a contacting material.

Materials:

  • PVC sample plasticized with this compound

  • Contact material (e.g., lacquer-coated panel, another polymer sheet)

  • Glass plates

  • Weights (to apply a pressure of 0.5 psi)

  • Forced convection oven

  • Heptane

  • Soft cloth

Procedure:

  • Sample Preparation:

    • Cut a 2x2 inch square of the plasticized PVC sample.

    • Prepare the contact material to the same dimensions.

  • Migration Test:

    • Place the contact material on a clean glass plate.

    • Carefully place the PVC sample onto the contact material, ensuring intimate contact.

    • Place another glass plate on top of the PVC sample.

    • Place a weight on the top glass plate to achieve a uniform pressure of 0.5 psi across the sample.

    • Place the entire assembly in a forced convection oven at 50 °C for 72 hours.[7]

  • Evaluation:

    • After 72 hours, remove the assembly from the oven and allow it to cool to room temperature.

    • Disassemble the setup and carefully separate the PVC sample from the contact material. Note any adhesion or difficulty in separation.

    • Wipe the surface of the PVC sample with a soft cloth dampened with heptane to remove any exuded plasticizer.

    • Visually inspect the surface of the contact material for any signs of marring, softening, or other changes.

    • Quantify the amount of migrated plasticizer by analyzing the contact material or a simulant using GC-MS as described in Protocol 3.1.

Thermal Analysis of Plasticized PVC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of PVC plasticized with this compound. A lower Tg indicates a more effective plasticizing effect.[10][11]

Objective: To measure the glass transition temperature of plasticized PVC.

Materials:

  • PVC sample plasticized with this compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Sample Preparation:

    • Cut a small, uniform disc from the PVC sample (5-10 mg).

    • Place the sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • DSC Parameters (Example):

      • Temperature Program:

        • Equilibrate at 25 °C.

        • Ramp up to 120 °C at a rate of 10 °C/min.

        • Cool down to -50 °C at a rate of 10 °C/min.

        • Hold at -50 °C for 5 minutes.

        • Ramp up to 120 °C at a rate of 10 °C/min (second heating scan).

      • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Mechanical Properties Testing

This protocol follows the general principles of ASTM D882 for determining the tensile properties of thin plastic sheeting.[12]

Objective: To evaluate the effect of this compound on the mechanical properties of PVC films.

Materials:

  • PVC film sample plasticized with this compound

  • Universal Testing Machine (UTM) with tensile grips

  • Specimen cutting die (dog-bone shape)

  • Micrometer

Procedure:

  • Sample Preparation:

    • Cut at least five test specimens from the PVC film in the machine direction and five in the transverse direction using the cutting die.

    • Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Set the initial grip separation on the UTM.

    • Mount a specimen in the grips, ensuring it is aligned and not slipping.

    • Set the crosshead speed (rate of grip separation). A common speed is 500 mm/min.

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Tensile Strength at Break: The maximum stress the material can withstand before breaking (Force at break / initial cross-sectional area).

    • Elongation at Break: The percentage increase in length at the point of fracture ((Final length - Initial length) / Initial length) * 100.

    • Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Biological Activity and Signaling Pathways

The primary metabolites of this compound, particularly mono-isononyl phthalate, are known to interact with nuclear receptors, which can lead to endocrine-disrupting effects.[13][14]

Potential Signaling Pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters can act as ligands for PPARα and PPARγ.[7][15][16] Activation of these receptors can lead to alterations in lipid metabolism and adipogenesis.[14]

  • Androgen Receptor (AR): Some phthalate metabolites can act as antagonists to the androgen receptor, interfering with the normal action of androgens like testosterone.[2][17]

  • Estrogen Receptor (ER): Certain phthalates and their metabolites have been shown to exhibit weak estrogenic activity by binding to the estrogen receptor.[18]

Visualizations

Experimental_Workflow_for_Phthalate_Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample PVC Sample Weighing Weigh ~50mg Sample->Weighing Dissolution Dissolve in THF Weighing->Dissolution Precipitation Precipitate PVC with Hexane Dissolution->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Extraction Collect Supernatant Centrifugation->Extraction Dilution Dilute with Cyclohexane & Add Internal Standard Extraction->Dilution GCMS Inject into GC-MS Dilution->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for quantifying this compound in PVC.

PPAR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Mono-isononyl Phthalate PPAR PPAR Phthalate->PPAR Binds Complex PPAR-RXR-Phthalate Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulated Gene Transcription PPRE->Transcription Response Altered Lipid Metabolism Transcription->Response

Caption: PPAR signaling pathway activated by mono-isononyl phthalate.

Androgen_Receptor_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds Phthalate Mono-isononyl Phthalate Phthalate->AR Blocks Binding ARE ARE (DNA Response Element) AR->ARE Translocates & Binds Transcription Blocked Gene Transcription ARE->Transcription

Caption: Antagonistic action of mono-isononyl phthalate on the androgen receptor signaling pathway.

References

Application Notes and Protocols: Isononyl Isooctyl Phthalate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isononyl Isooctyl Phthalate as a plasticizer in coating and adhesive formulations. This document includes its chemical and physical properties, illustrative performance data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound (CAS No. 96532-79-5) is a high molecular weight branched-chain phthalate ester.[1][2] It is primarily utilized as a plasticizer to enhance the flexibility, durability, and adhesion of polymeric materials.[3] Its unique branched structure provides distinct physical properties that make it an effective plasticizer.[3]

Chemical and Physical Properties:

PropertyValue
CAS Number 96532-79-5[1][2]
Molecular Formula C25H40O4[1][2]
Molecular Weight 404.6 g/mol [1]
Appearance White powder[2]
IUPAC Name 2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate[1]

Applications in Coatings and Adhesives

This compound is incorporated into coating and adhesive formulations to modify their physical and mechanical properties. In coatings, it improves film formation and flexibility.[3] In adhesives, it enhances adhesion properties.[3] The selection of a plasticizer like this compound is critical for achieving the desired performance characteristics of the final product.

Illustrative Performance Data

The following tables present illustrative quantitative data on the expected performance of this compound in typical coating and adhesive formulations.

Disclaimer: The data presented in these tables are representative values for similar high molecular weight phthalate plasticizers and are intended for illustrative purposes only. Actual experimental results may vary depending on the specific formulation, substrate, and testing conditions.

Table 1: Illustrative Performance in a Model Acrylic Coating Formulation

PropertyControl (0% Plasticizer)5% this compound10% this compound15% this compound
Viscosity (KU) 95928885
Hardness (Pencil) 2HHHBB
Flexibility (Conical Mandrel, % elongation) 15253545
Adhesion (Cross-hatch, ASTM D3359) 4B5B5B5B

Table 2: Illustrative Performance in a Model Vinyl Acetate Adhesive Formulation

PropertyControl (0% Plasticizer)5% this compound10% this compound15% this compound
Viscosity (cP) 4000350030002500
Open Time (minutes) 581215
Set Time (minutes) 10152025
Peel Strength (pli) 3.54.55.05.5
Shear Strength (psi) 120011001000900

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in coating and adhesive formulations, based on standard industry test methods.

Protocol for Evaluating this compound in a Coating Formulation

This protocol outlines the steps to prepare, apply, and test a coating formulation containing this compound.

4.1.1. Materials and Equipment

  • Resin (e.g., acrylic, vinyl, epoxy)

  • Solvents

  • Pigments and fillers

  • This compound

  • High-speed disperser

  • Film applicator (drawdown bar)

  • Test panels (e.g., steel, aluminum)

  • Viscometer (e.g., Krebs-Stormer)

  • Pencil hardness tester (ASTM D3363)

  • Conical mandrel tester (ASTM D522)

  • Cross-hatch adhesion tester (ASTM D3359)

4.1.2. Formulation and Preparation

  • Prepare a control coating formulation without any plasticizer.

  • Prepare a series of formulations with varying concentrations of this compound (e.g., 5%, 10%, 15% by weight of the resin solids).

  • The plasticizer should be added slowly to the resin and solvent mixture under agitation.

  • Disperse the pigments and fillers in the resin-plasticizer blend using a high-speed disperser until a Hegman gauge reading indicates the desired fineness of grind.

  • Adjust the viscosity of each formulation with solvent as needed.

4.1.3. Application and Curing

  • Apply the coatings to clean, dry test panels using a film applicator to ensure a uniform film thickness.

  • Allow the coated panels to cure under controlled conditions of temperature and humidity as recommended for the specific resin system.

4.1.4. Performance Testing

  • Viscosity: Measure the Krebs unit (KU) viscosity of each liquid coating formulation using a Krebs-Stormer viscometer.

  • Hardness: Determine the pencil hardness of the cured coating films according to ASTM D3363.

  • Flexibility: Evaluate the flexibility of the cured films using a conical mandrel tester as per ASTM D522, reporting the percent elongation at which cracking occurs.

  • Adhesion: Assess the adhesion of the cured films to the substrate using the cross-hatch tape test according to ASTM D3359.

Protocol for Evaluating this compound in an Adhesive Formulation

This protocol describes the procedure for preparing, applying, and testing an adhesive formulation containing this compound.

4.2.1. Materials and Equipment

  • Base polymer (e.g., vinyl acetate, acrylic)

  • Tackifiers and other additives

  • This compound

  • Laboratory mixer

  • Substrates for bonding (e.g., wood, plastic, metal)

  • Viscometer (e.g., Brookfield)

  • Apparatus for determining open and set times

  • Tensile testing machine for peel and shear strength testing

4.2.2. Formulation and Preparation

  • Prepare a control adhesive formulation without any plasticizer.

  • Create a series of formulations with varying concentrations of this compound (e.g., 5%, 10%, 15% by weight of the base polymer).

  • Add the plasticizer to the polymer base under constant, slow mixing until a homogeneous mixture is achieved.

  • Incorporate other additives such as tackifiers as required by the formulation.

4.2.3. Performance Testing

  • Viscosity: Measure the viscosity of each adhesive formulation in centipoise (cP) using a Brookfield viscometer with the appropriate spindle and speed.

  • Open and Set Time: Determine the open time (the maximum time after application that a bond can be formed) and the set time (the time required to form a bond of sufficient strength) using standard industry practices.

  • Peel Strength: Prepare bonded specimens according to ASTM D903 and measure the T-peel strength using a tensile testing machine.

  • Shear Strength: Prepare single-lap-joint specimens and measure the shear strength according to ASTM D1002 for metal substrates or ASTM D3163 for plastic substrates.[4]

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound in coatings and adhesives.

Coating_Evaluation_Workflow cluster_prep Formulation & Preparation cluster_app Application & Curing cluster_test Performance Testing Formulate Formulate Coatings (0%, 5%, 10%, 15% IIP) Mix Mix Ingredients (Resin, Solvent, IIP) Formulate->Mix Disperse Disperse Pigments & Fillers Mix->Disperse Adjust Adjust Viscosity Disperse->Adjust Apply Apply to Test Panels Adjust->Apply Cure Cure Films Apply->Cure Test_Viscosity Viscosity (KU) Cure->Test_Viscosity Test_Hardness Hardness (Pencil) Cure->Test_Hardness Test_Flexibility Flexibility (Mandrel) Cure->Test_Flexibility Test_Adhesion Adhesion (Cross-hatch) Cure->Test_Adhesion Adhesive_Evaluation_Workflow cluster_prep Formulation & Preparation cluster_test Performance Testing Formulate Formulate Adhesives (0%, 5%, 10%, 15% IIP) Mix Mix Ingredients (Polymer, IIP, Additives) Formulate->Mix Test_Viscosity Viscosity (cP) Mix->Test_Viscosity Test_Open_Set_Time Open & Set Time Mix->Test_Open_Set_Time Test_Peel_Strength Peel Strength (pli) Mix->Test_Peel_Strength Test_Shear_Strength Shear Strength (psi) Mix->Test_Shear_Strength

References

Troubleshooting & Optimization

Technical Support Center: Overcoming "Isononyl Isooctyl Phthalate" Contamination in Laboratory Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and overcoming contamination from "isononyl isooctyl phthalate" and other related high-molecular-weight phthalates in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory analysis?

A1: this compound is a high-molecular-weight phthalate ester used as a plasticizer to impart flexibility and durability to various polymers, particularly polyvinyl chloride (PVC). In the laboratory, its presence is a significant concern as it can leach from common lab consumables and equipment, leading to sample contamination. This contamination can interfere with sensitive analytical techniques like mass spectrometry, producing false positives or inaccurate quantification of target analytes.

Q2: What are the primary sources of this compound contamination in a laboratory?

A2: The most common sources of this compound and other phthalate contamination in a laboratory environment include:

  • Plastic Consumables: Pipette tips, plastic syringes, and sample vials are significant sources of phthalate leaching.

  • Tubing: Flexible PVC tubing used in peristaltic pumps, fluid transfer lines, and some analytical instrumentation can be a major contributor.

  • Solvents: Even high-purity solvents can sometimes contain trace levels of phthalates.

  • Laboratory Equipment: Components of instruments, such as seals, O-rings, and gaskets, can be made of materials containing phthalates.

  • General Laboratory Environment: Phthalates are semi-volatile organic compounds and can be present in laboratory air, dust, and on surfaces, leading to passive contamination of samples and equipment.

Q3: How can I detect this compound contamination in my experiments?

A3: The most common analytical methods for detecting phthalate contamination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). In GC-MS analysis, this compound and its isomers will typically appear as a cluster of peaks with characteristic mass-to-charge ratios (m/z), often including a prominent ion at m/z 149, which is a common fragment for many phthalates.

Troubleshooting Guides

Issue: I am observing unexpected peaks in my GC-MS or LC-MS chromatograms that I suspect are from phthalate contamination.

Troubleshooting Steps:

  • Analyze a Solvent Blank: Inject the solvent you are using for sample preparation and analysis directly into the instrument. If the contaminant peaks are present, the solvent is likely the source.

  • Analyze a "Mock" Extraction Blank: Perform your entire sample preparation procedure (extraction, concentration, etc.) without the actual sample matrix. This will help identify contamination originating from reagents, glassware, or plasticware used during the process.

  • Systematically Isolate Components: If the blank analyses are clean, start systematically testing individual components of your workflow. For example, rinse a new pipette tip with a clean solvent and analyze the solvent. This can help pinpoint the specific source of leaching.

  • Inspect Your Instrumentation: Check for any flexible plastic tubing or components in your LC or GC system that could be a source of contamination. Consult your instrument's manual or manufacturer for information on the materials used.

Quantitative Data: Phthalate Leaching from Laboratory Consumables

The following table summarizes quantitative data on the leaching of various phthalates from common laboratory plastics. This data highlights the potential for significant contamination from these sources.

PhthalateLaboratory ConsumableLeaching Level (μg/cm²)Reference
Diisononyl phthalate (DINP)Pipette tips0.86[1][2]
Diethylhexyl phthalate (DEHP)Plastic syringes0.36[1][2]
Dibutyl phthalate (DBP)Polytetrafluoroethylene (PTFE) filter holders2.49[1][2]
Dimethyl phthalate (DMP)Cellulose acetate filter holders5.85[1][2]

Experimental Protocols

Protocol 1: General Cleaning Procedure for Glassware and Stainless Steel to Remove Phthalate Contamination

This protocol is designed to rigorously clean laboratory glassware and stainless steel equipment to minimize background levels of this compound and other phthalates.

Materials:

  • Phosphate-free laboratory detergent

  • Deionized water

  • High-purity organic solvents (e.g., acetone, hexane, methanol - HPLC or GC-grade)

  • Aluminum foil

  • High-temperature oven (capable of reaching 400°C)

Procedure:

  • Initial Wash: Manually wash glassware and equipment with a phosphate-free laboratory detergent and warm tap water. Use appropriate brushes to scrub all surfaces.

  • Rinse with Tap Water: Thoroughly rinse with warm tap water to remove all detergent residue.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Solvent Rinse: Rinse the items with a high-purity organic solvent. Acetone is effective for removing many organic contaminants, followed by a rinse with hexane to remove non-polar residues.

  • Drying: Allow the items to air dry in a clean, dust-free environment, or in a drying oven at a moderate temperature (e.g., 105°C).

  • Baking (for glassware and stainless steel only): For critical applications, loosely cover the openings of glassware with aluminum foil and bake in a high-temperature oven at 400°C for at least 4 hours. This will pyrolyze any remaining organic contaminants. Caution: Do not place any plastic items in the high-temperature oven.

  • Storage: After cooling, store the cleaned items in a clean, enclosed cabinet or cover them with clean aluminum foil to prevent re-contamination from the laboratory environment.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument conditions may need to be optimized for your specific instrumentation and sample matrix.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL glass separatory funnel, add 50 mL of the aqueous sample.

  • Add a suitable internal standard (e.g., deuterated phthalate).

  • Add 20 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Drain the organic layer into a clean glass collection tube.

  • Repeat the extraction with a fresh 20 mL portion of the solvent.

  • Combine the organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp 1: 10°C/min to 230°C

      • Ramp 2: 10°C/min to 270°C, hold for 2 minutes

      • Ramp 3: 25°C/min to 300°C, hold for 8 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 250°C

    • Transfer Line Temperature: 300°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound isomers (e.g., DINP):

      • Quantification Ion: m/z 149

      • Qualifier Ions: m/z 167, 293

3. Quality Control:

  • Method Blank: A sample of clean solvent carried through the entire preparation and analysis procedure.

  • Laboratory Control Spike: A sample of clean solvent spiked with a known concentration of this compound.

  • Matrix Spike/Matrix Spike Duplicate: Aliquots of a real sample spiked with a known concentration of the analyte to assess matrix effects.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peaks Observed solvent_blank Analyze Solvent Blank start->solvent_blank contam_in_solvent Contamination in Solvent? solvent_blank->contam_in_solvent source_solvent Source: Solvent Action: Use higher purity solvent contam_in_solvent->source_solvent Yes mock_extraction Analyze 'Mock' Extraction Blank contam_in_solvent->mock_extraction No end Contamination Source Identified source_solvent->end contam_in_reagents Contamination in Reagents/Glassware? mock_extraction->contam_in_reagents source_reagents Source: Reagents or Glassware Action: Test individual reagents, re-clean glassware contam_in_reagents->source_reagents Yes isolate_components Systematically Isolate Consumables (e.g., pipette tips, vials) contam_in_reagents->isolate_components No source_reagents->end contam_in_consumables Contamination in Consumables? isolate_components->contam_in_consumables source_consumables Source: Plastic Consumables Action: Pre-rinse consumables or switch to glass contam_in_consumables->source_consumables Yes check_instrument Inspect Instrument Components contam_in_consumables->check_instrument No source_consumables->end check_instrument->end

Caption: Troubleshooting workflow for identifying the source of phthalate contamination.

Endocrine_Disruption_Pathway cluster_0 Cellular Mechanism Phthalate This compound (or its metabolites) Binding Phthalate->Binding Competes with natural hormone Cell Target Cell Receptor Nuclear Receptor (e.g., Androgen Receptor) HRE Hormone Response Element on DNA Receptor->HRE Binds to Hormone Natural Hormone (e.g., Testosterone) Hormone->Binding Binding->Receptor Transcription Gene Transcription HRE->Transcription Regulates Response Altered Cellular Response (e.g., altered steroidogenesis) Transcription->Response

Caption: Potential mechanism of endocrine disruption by phthalates.

References

Navigating the Complexities of "Isononyl Isooctyl Phthalate" Isomer Analysis: A GC-MS Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of "Isononyl isooctyl phthalate" (DIOP) isomers presents a significant analytical challenge due to their structural similarity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during the GC-MS analysis of DIOP isomers, offering potential causes and actionable solutions.

1. Poor Chromatographic Resolution of Isomers

  • Question: My chromatogram shows a broad, unresolved hump for the DIOP isomers instead of distinct peaks. How can I improve the separation?

  • Answer: Achieving baseline separation of all DIOP isomers is challenging due to their similar structures.[1] However, you can significantly improve resolution by optimizing your GC parameters.

    • Column Selection: The choice of GC column is critical. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rtx-5ms) are commonly used. For better separation of complex phthalate mixtures, consider columns like Rtx-440 or Rxi-XLB which have shown excellent resolution.[1][2]

    • Temperature Program: A slow, carefully optimized oven temperature ramp rate is crucial. A faster temperature program can lead to sharper peaks but may sacrifice resolution.[3]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium or hydrogen) can enhance separation efficiency.

    Experimental Protocol: Optimizing the GC Oven Temperature Program

    • Initial Temperature: Start with an initial oven temperature of around 60-100°C and hold for 1-2 minutes.

    • Ramp Rate: Employ a slow ramp rate, for example, 5-10°C per minute, to a final temperature of approximately 300-320°C.[4][5]

    • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all isomers have eluted.

    • Iterative Optimization: If separation is still insufficient, try even slower ramp rates or introduce intermediate temperature holds.

2. Inconsistent Retention Times

  • Question: The retention times for my DIOP isomer peaks are shifting between runs. What could be the cause?

  • Answer: Fluctuations in retention times can be caused by several factors.

    • System Leaks: Even small leaks in the GC system can affect pressure and flow, leading to retention time instability.[6]

    • Column Issues: A poorly installed or aging column can lead to inconsistent performance. Ensure the column is installed correctly and that there are no cracks or damage.[7]

    • Inconsistent Oven Temperature: Verify that your GC oven is maintaining a stable and reproducible temperature profile.

3. High Background Noise or Ghost Peaks

  • Question: I'm observing high background noise and/or "ghost peaks" in my chromatograms, which interfere with the detection of my target analytes. What is the source of this contamination?

  • Answer: Phthalates are ubiquitous plasticizers, and contamination is a common problem in their analysis.[4][8]

    • Sample Preparation: Avoid using any plastic materials (e.g., pipette tips, vials, caps with plastic liners) during sample preparation.[2][4][8] Use glassware that has been scrupulously cleaned with appropriate solvents.

    • Solvents and Reagents: Ensure all solvents and reagents are of high purity and "phthalate-free."

    • Syringe Contamination: The autosampler syringe needle can be a source of contamination from the laboratory air.[9] Implementing a needle wash step with a suitable solvent before each injection can help minimize this.

    • Carryover: High-concentration samples can lead to carryover in subsequent runs. A thorough cleaning of the injection port and a blank run after a high-concentration sample can mitigate this.

4. Poor Peak Shape (Tailing or Fronting)

  • Question: My DIOP isomer peaks are showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing can be caused by active sites in the GC system or issues with the sample introduction.

    • Injector Activity: The injector liner and seal can become contaminated or active over time. Regular maintenance, including cleaning or replacing the liner and seal, is crucial.[7][10]

    • Column Contamination: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often restore peak shape.[7]

    • Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volume and lead to peak tailing.[7]

Frequently Asked Questions (FAQs)

Q1: Is it possible to completely separate all "this compound" isomers by GC-MS?

A1: Completely resolving every individual isomer within a technical grade mixture of DIOP is extremely difficult and often not feasible with standard GC-MS methods.[2] The analysis typically results in a cluster of co-eluting peaks.[4] However, for quantification purposes, it is often acceptable to integrate the entire isomer group.

Q2: What are the characteristic mass-to-charge ratios (m/z) for identifying DIOP isomers?

A2: Many phthalates, including DIOP isomers, produce a common fragment ion at m/z 149, which corresponds to the protonated phthalic anhydride.[1][4] While this ion is a good indicator of the presence of phthalates, it is not specific for DIOP. For more specific identification and quantification, it is recommended to use unique, higher mass fragment ions. For diisononyl phthalate (a related branched phthalate), m/z 293 is a characteristic ion.[1][2] It is crucial to analyze a standard of "this compound" to determine its specific fragmentation pattern and select appropriate ions for selected ion monitoring (SIM).

Q3: What is the difference between full scan and Selected Ion Monitoring (SIM) mode for DIOP analysis, and which one should I use?

A3:

  • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting compound. This is useful for qualitative identification and confirming the presence of unexpected compounds.

  • Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to detect only a few specific m/z values that are characteristic of the target analytes. This significantly increases sensitivity and is the preferred mode for quantitative analysis of trace levels of DIOP isomers.[5][11][12]

For routine quantitative analysis, SIM mode is recommended. For initial method development or troubleshooting, a combined Scan/SIM acquisition can provide both qualitative and quantitative information.[12]

Q4: How should I prepare my samples to minimize contamination?

A4: A meticulous sample preparation protocol is essential to avoid phthalate contamination.

Experimental Protocol: Contamination-Free Sample Preparation

  • Glassware: Use only glass volumetric flasks, pipettes, and vials.[2][8]

  • Cleaning: Thoroughly clean all glassware with a detergent wash, followed by rinsing with high-purity water and then with phthalate-free solvents (e.g., acetone, hexane).[8] For critical applications, baking glassware at a high temperature (e.g., 320°C) can remove residual organic contaminants.[4]

  • Solvents: Use high-purity, pesticide-grade or equivalent solvents.

  • Sample Handling: Avoid contact with any plastic materials during the entire process. Use PTFE-lined caps for vials.

  • Blank Samples: Always prepare and analyze a "method blank" (a sample with no analyte that goes through the entire preparation process) with each batch of samples to monitor for contamination.

Data Presentation

Table 1: Recommended GC Columns for Phthalate Isomer Analysis

Column Stationary PhaseManufacturer ExampleKey CharacteristicsReference
44% Phenyl-methylpolysiloxaneRestek Rtx-440Recommended for complex phthalate mixtures.[1][2]
Crossbond Silarylene phaseRestek Rxi-XLBProvides good resolution for a wide range of phthalates.[1][2]
5% Diphenyl / 95% Dimethyl polysiloxaneAgilent DB-5MS, Restek Rxi-5msA general-purpose column also used for phthalate analysis.[1][4][11]

Table 2: Example GC-MS Parameters for DIOP Isomer Analysis

ParameterSettingRationaleReference
GC System
Injection ModeSplitlessFor improved sensitivity of trace analytes.[12]
Injector Temperature280 - 320 °CEnsures efficient volatilization of high molecular weight phthalates.[8]
Carrier GasHelium or HydrogenInert carrier gas for analyte transport.[4][5]
Flow Rate1.0 - 1.5 mL/minOptimized for column dimensions and carrier gas type.[4]
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10-25°C/min to 320°C (hold 5 min)A starting point for optimization; slower ramps may improve resolution.[4]
MS System
Ion Source Temperature230 - 250 °CStandard temperature for electron ionization.[3]
Interface Temperature280 - 300 °CPrevents condensation of analytes.[3]
Acquisition ModeSIMFor enhanced sensitivity and selectivity in quantification.[5][11][12]
Monitored Ions (m/z)149, [Specific DIOP ions]m/z 149 is a common phthalate fragment; specific ions for DIOP should be determined from a standard.[1][4]

Visualization

GCMS_Optimization_Workflow cluster_prep Sample Preparation cluster_gc GC Optimization cluster_ms MS Optimization cluster_analysis Data Analysis & Troubleshooting Sample Sample Collection Extraction Extraction Sample->Extraction Contamination Control Cleanup Sample Cleanup (SPE) Extraction->Cleanup Column Column Selection Cleanup->Column Injector Injector Parameters Column->Injector Optimize Separation Oven Oven Program Injector->Oven IonSource Ion Source Tuning Oven->IonSource Acquisition Acquisition Mode (Scan/SIM) IonSource->Acquisition Optimize Detection Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification Troubleshoot Troubleshooting Quantification->Troubleshoot Poor Results? cluster_prep cluster_prep Troubleshoot->cluster_prep Re-evaluate cluster_gc cluster_gc Troubleshoot->cluster_gc Re-evaluate cluster_ms cluster_ms Troubleshoot->cluster_ms Re-evaluate

Caption: Workflow for optimizing GC-MS parameters for DIOP isomer analysis.

References

"Isononyl isooctyl phthalate" peak resolution challenges in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving peak resolution challenges in the chromatographic analysis of isononyl and isooctyl phthalates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor peak resolution between isononyl and isooctyl phthalate isomers in a chromatogram?

Poor peak resolution between isononyl and isooctyl phthalate isomers is a common challenge stemming from their structural similarities. Key contributing factors include:

  • Co-elution: Due to very similar chemical structures and physicochemical properties, these isomers can elute from the chromatography column at nearly the same time, resulting in overlapping peaks.

  • Inadequate Stationary Phase Selectivity: The column's stationary phase may not possess the necessary selectivity to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Mobile Phase Composition: The mobile phase may not provide sufficient differential partitioning for the isomers, leading to poor separation.

  • Peak Broadening: Issues such as column degradation, improper flow rate, or sample-solvent incompatibility can lead to wider peaks, which are more likely to overlap.[1][2]

  • Matrix Interferences: Complex sample matrices can introduce compounds that co-elute with the target analytes, complicating resolution.[3]

Q2: Which chromatographic technique is generally preferred for the analysis of isononyl and isooctyl phthalates, GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for phthalate analysis.[3] However, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently the preferred method.[4]

  • GC-MS Advantages: This technique offers high sensitivity and provides mass spectral data, which is invaluable for the confident identification of individual isomers, especially in complex mixtures.[4][5] The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance selectivity and sensitivity for target phthalates.[5]

  • HPLC Considerations: Reversed-phase HPLC with a C18 column is also a viable option.[6][7] Method development in HPLC would focus on optimizing the mobile phase composition and gradient to achieve separation.

Q3: How can I prevent phthalate contamination in my samples and blanks?

Phthalates are ubiquitous environmental contaminants, and preventing sample contamination is critical for accurate analysis.[8][9]

  • Avoid Plasticware: Use glass or stainless steel for all sample handling, preparation, and storage. Plastic pipette tips, vials, and caps can leach phthalates into your samples and solvents.[10]

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and are certified for phthalate analysis. Even high-grade solvents can sometimes contain trace levels of phthalates.[8]

  • Thoroughly Clean Glassware: Scrupulously clean all glassware by rinsing with water, followed by acetone and hexane.[10]

  • Minimize Exposure to Air: Laboratory air can be a source of phthalate contamination. Keep sample and solvent containers sealed whenever possible. Some studies have shown that the outer wall of the syringe needle can absorb phthalates from the lab air.[9][11]

  • Run Procedural Blanks: Always include procedural blanks in your analytical runs to monitor for and identify sources of contamination.

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved Peaks of Isononyl and Isooctyl Phthalates

When encountering co-eluting or inadequately resolved peaks for isononyl and isooctyl phthalates, a systematic approach to method optimization is required.

Caption: Troubleshooting workflow for poor peak resolution.

  • Column Selection is Critical: The choice of the chromatographic column is the most crucial factor for separating structurally similar isomers.

    • For GC-MS: Consider columns with different selectivities. While standard 5% phenyl-methylpolysiloxane columns (e.g., Rxi-5ms) are common, more polar phases or columns specifically designed for phthalate analysis, such as Rtx-440 or Rxi-XLB, have demonstrated superior resolution for complex phthalate mixtures.[4][12]

    • For HPLC: A standard C18 column is a good starting point.[6][7] However, if resolution is insufficient, exploring columns with different bonded phases (e.g., phenyl-hexyl) or embedded polar groups could provide the necessary selectivity.[13]

  • Optimize Method Parameters:

    • Mobile Phase/Carrier Gas Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning, but it will also increase the analysis time.[14]

    • Temperature Program (for GC): A slower temperature ramp rate can enhance the separation of closely eluting compounds.

    • Mobile Phase Composition (for HPLC): Systematically vary the solvent strength and composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity.[15][16] Using a different organic modifier can also alter selectivity.

    • Injection Volume: Overloading the column can lead to peak broadening and fronting, which negatively impacts resolution. If necessary, reduce the injection volume or dilute the sample.[14]

  • Refine Sample Preparation:

    • If analyzing samples in a complex matrix, consider a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering compounds.[3][7]

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and the accuracy of integration.

PeakShapeTroubleshooting cluster_0 Observation cluster_1 Potential Causes & Solutions cluster_2 Outcome A Peak Tailing or Fronting B Column Overload (Reduce sample concentration) A->B C Column Contamination/Degradation (Clean or replace column) A->C D Incompatible Sample Solvent (Match sample solvent to mobile phase) A->D E Secondary Interactions (Add mobile phase modifier) A->E F Symmetrical Peak Shape B->F C->F D->F E->F

References

Technical Support Center: Quantification of Isononyl Isooctyl Phthalate (DIOP) by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isononyl isooctyl phthalate (DIOP) and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying DIOP by LC-MS in biological matrices?

The primary challenges in the quantification of DIOP and its metabolites in biological matrices such as plasma, serum, and urine are matrix effects and potential contamination. Biological samples contain a complex mixture of endogenous compounds like lipids and proteins that can interfere with the ionization of DIOP, leading to either suppression or enhancement of the analytical signal.[1][2] This can significantly impact the accuracy and reproducibility of the results. Additionally, phthalates are ubiquitous in laboratory environments, and contamination from plasticware, solvents, and other sources can lead to artificially high readings.

Q2: How can matrix effects be identified and quantified for DIOP analysis?

Matrix effects can be assessed by comparing the response of an analyte in a neat solvent to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference in the signal intensity indicates the presence of matrix effects. A common method to quantify this is the post-extraction spike method. The matrix factor (MF) can be calculated as the ratio of the peak area of the analyte in the spiked post-extraction sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is the recommended approach to mitigate matrix effects in DIOP quantification?

The gold standard for mitigating matrix effects in LC-MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] An ideal SIL-IS for DIOP would be a ¹³C- or D-labeled DIOP. This standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. If a specific SIL-IS for DIOP is not commercially available, a structurally similar labeled phthalate could be evaluated as a surrogate standard. However, thorough validation is required to ensure it effectively compensates for the matrix effects on DIOP.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS quantification of DIOP.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Reconstitute the final extract in a solvent that matches the initial mobile phase composition.
Column Contamination: Buildup of matrix components on the analytical column.Implement a more rigorous sample clean-up procedure. Use a guard column and/or perform regular column flushing.
Secondary Interactions: Silanol interactions with the analyte.Use a mobile phase with a suitable modifier (e.g., a small amount of formic acid) or switch to an end-capped column.
High Background/Contamination Contaminated Solvents/Reagents: Phthalates are common contaminants in laboratory solvents and plasticware.Use high-purity, phthalate-free solvents and reagents. Avoid using plastic containers, pipette tips, and vial caps that may leach phthalates. Glassware should be thoroughly cleaned.
Carryover: Residual analyte from a previous high-concentration sample injection.Optimize the autosampler wash procedure with a strong solvent. Inject blank samples between high-concentration samples to assess and minimize carryover.
Low Signal Intensity/Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of DIOP.Improve sample preparation to remove interfering matrix components (see sample preparation protocols below). Optimize chromatographic conditions to separate DIOP from the interfering compounds. Utilize a stable isotope-labeled internal standard.
Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy.Infuse a standard solution of DIOP to optimize the MRM transitions and collision energies for maximum signal intensity.
Inefficient Ionization: The chosen ionization mode (ESI or APCI) or polarity (positive or negative) is not optimal for DIOP.Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative ion modes to determine the most sensitive ionization conditions for DIOP.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples.The use of a suitable stable isotope-labeled internal standard is crucial to correct for sample-to-sample variations in matrix effects.
Inconsistent Sample Preparation: Variability in extraction efficiency.Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for minimizing matrix effects and achieving reliable quantification of DIOP. Below are two common approaches for biological fluids.

1. Protein Precipitation (PPT) for Plasma/Serum Samples

This is a rapid method for removing the bulk of proteins from plasma or serum.

  • Protocol:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS system.

2. Liquid-Liquid Extraction (LLE) for Urine and Plasma/Serum Samples

LLE can provide a cleaner extract compared to PPT by removing more interfering substances.

  • Protocol:

    • To 500 µL of urine or plasma/serum in a glass tube, add the internal standard.

    • Add 2 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the LC-MS system.

LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of DIOP. These should be optimized for the specific instrument being used.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute DIOP, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive and Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of DIOP and its potential internal standard. As a starting point, for high molecular weight phthalates, the protonated molecule [M+H]⁺ or ammonium adduct [M+NH₄]⁺ can be selected as the precursor ion. Characteristic product ions often include the protonated phthalic anhydride fragment (m/z 149) and fragments related to the alkyl chains.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis start Biological Sample (Plasma, Serum, or Urine) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt For Plasma/Serum lle Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) add_is->lle For Urine/Plasma/Serum centrifuge1 Centrifuge ppt->centrifuge1 lle->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Sample for Injection centrifuge2->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for DIOP quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_is Internal Standard cluster_contamination Contamination Issues start Inaccurate or Irreproducible DIOP Quantification check_peak Evaluate Peak Shape (Tailing, Fronting, Splitting?) start->check_peak check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_contamination Assess Background Signal in Blank Injections start->check_contamination solution_peak Optimize Injection Solvent & Chromatographic Conditions. Consider Column Contamination. check_peak->solution_peak no_is No SIL-IS check_is->no_is yes_is Yes, SIL-IS Used check_is->yes_is solution_contamination Use Phthalate-Free Labware & High-Purity Solvents. Optimize Autosampler Wash. check_contamination->solution_contamination implement_is Implement a validated SIL-IS or Surrogate Standard. no_is->implement_is is_issue Investigate IS Performance (e.g., signal stability). yes_is->is_issue

Caption: Troubleshooting logic for DIOP analysis.

References

Improving extraction efficiency of "Isononyl isooctyl phthalate" from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isononyl Isooctyl Phthalate (DIOP) from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of DIOP, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing low recovery of this compound in my extracts?

A1: Low recovery of DIOP can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The chosen solvent may not be optimal for DIOP, or the extraction time and temperature may be insufficient. High molecular weight phthalates like DIOP often require more rigorous extraction conditions.

    • Solution: Consider switching to a more effective solvent or a solvent mixture. For solid samples, increasing the extraction time or employing methods like ultrasonic-assisted extraction can enhance recovery. For liquid samples, ensure adequate mixing and phase separation.

  • Matrix Effects: Complex matrices, especially those with high fat or organic matter content, can interfere with the extraction process, leading to reduced efficiency.

    • Solution: A thorough sample cleanup step is crucial. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds. For fatty matrices, a preliminary lipid removal step may be necessary.

  • Analyte Loss During Evaporation: DIOP can be lost during the solvent evaporation step if not performed carefully.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Ensure the evaporation process is stopped as soon as the solvent is removed.

  • Adsorption to Labware: Phthalates are known to adsorb to plastic and glass surfaces.

    • Solution: Use glassware that has been thoroughly cleaned and rinsed with a solvent known to be free of phthalates. Minimize the use of plastic labware wherever possible.

Q2: My analytical results show inconsistent and variable concentrations of this compound across replicate samples. What could be the cause?

A2: Poor reproducibility is often a sign of contamination or inconsistent sample preparation.

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination is a significant concern in trace analysis.

    • Solution: Meticulously clean all glassware with high-purity solvents. Use phthalate-free solvents, reagents, and equipment. A laboratory blank should be run with each batch of samples to monitor for contamination.

  • Inconsistent Sample Homogenization: For solid matrices, inadequate homogenization can lead to variability in the DIOP concentration between subsamples.

    • Solution: Ensure the sample is thoroughly homogenized before taking a representative subsample for extraction.

  • Variable Extraction Conditions: Inconsistent application of extraction parameters such as time, temperature, and solvent volume can lead to variable recoveries.

    • Solution: Standardize the extraction protocol and ensure all samples are processed under identical conditions.

Q3: I am observing significant matrix effects in my GC-MS/LC-MS analysis of this compound. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples.

  • Insufficient Cleanup: The presence of co-extracted matrix components is a primary cause of matrix effects.

    • Solution: Optimize the sample cleanup procedure. This may involve using a different SPE sorbent, adding a secondary cleanup step, or employing techniques like gel permeation chromatography (GPC) for lipid-rich samples.

  • Choice of Ionization Source: The type of ionization source can influence the severity of matrix effects.

    • Solution: For LC-MS, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides better results for your specific matrix.

  • Use of Internal Standards: Isotope-labeled internal standards can help to compensate for matrix effects.

    • Solution: Incorporate a suitable isotope-labeled internal standard for DIOP into your analytical method.

Quantitative Data Summary

The following tables summarize the extraction efficiency of this compound using different methods and solvents. This data is intended to provide a comparative overview to aid in method selection.

Table 1: Comparison of Extraction Solvents for DIOP from Soil Matrix

Extraction SolventExtraction MethodRecovery Rate (%)Reference
Dichloromethane/n-hexane (1:1, v/v)QuEChERS with ultrasonic extraction70.00 - 117.90[1]
n-hexane/acetone (1:1, v/v)QuEChERS with ultrasonic extraction70.00 - 117.90[1]
Acetone:HexaneRapid Solvent ExtractionHigh[2]
Chloroform:MethanolRapid Solvent ExtractionHigh[2]

Table 2: Recovery of Phthalates using Different Solid-Phase Extraction (SPE) Cartridges from Water Samples

SPE Cartridge TypeRecovery Rate of High Molecular Weight Phthalates (%)Reference
C18Good[3][4]
Polymeric (e.g., Strata-X)Generally good, can be better than C18 for some phthalates[3]
Oasis MAX62.5 - 123.7 (for monoalkyl phthalates in tissue)[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from a Polymer Matrix

This protocol is adapted from methods described for the extraction of phthalates from PVC and polypropylene.[6][7]

1. Sample Preparation: a. Cut the polymer sample into small pieces (approximately 2x2 mm). b. Accurately weigh about 0.5 g of the cut sample into a glass vial.

2. Extraction: a. Add 10 mL of a suitable extraction solvent (e.g., a mixture of dichloromethane and n-hexane, 1:1 v/v) to the vial. b. Place the vial in an ultrasonic bath. c. Sonicate the sample for 30 minutes at a controlled temperature (e.g., 30°C).

3. Post-Extraction: a. After sonication, centrifuge the sample to separate the solvent from the polymer residue. b. Carefully transfer the supernatant (the solvent extract) to a clean glass tube. c. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. d. The extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from an Aqueous Matrix

This protocol is a general guideline for SPE cleanup of aqueous samples.[3][4]

1. Cartridge Conditioning: a. Select a suitable SPE cartridge (e.g., C18 or a polymeric sorbent). b. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

2. Sample Loading: a. Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

3. Washing: a. Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

4. Elution: a. Elute the retained DIOP from the cartridge with a small volume (e.g., 5 mL) of a strong, non-polar solvent (e.g., ethyl acetate or dichloromethane).

5. Post-Elution: a. Collect the eluate and concentrate it to the desired final volume for analysis.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis sample Complex Matrix Sample homogenize Homogenization (if solid) sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Extraction (e.g., UAE, LLE) add_solvent->extract condition Condition Cartridge extract->condition load Load Extract condition->load wash Wash Cartridge load->wash elute Elute DIOP wash->elute concentrate Concentrate Eluate elute->concentrate analyze GC-MS or LC-MS Analysis concentrate->analyze

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_low_recovery cluster_extraction_solutions Extraction Solutions cluster_cleanup_solutions Cleanup Solutions cluster_analysis_solutions Analysis Solutions start Low Recovery of DIOP Observed check_extraction Problem with Extraction Step? start->check_extraction check_cleanup Problem with Cleanup Step? start->check_cleanup check_analysis Problem with Analytical Step? start->check_analysis solution_extraction1 Optimize Solvent check_extraction->solution_extraction1 Yes solution_extraction2 Increase Extraction Time/Temp check_extraction->solution_extraction2 Yes solution_extraction3 Improve Homogenization check_extraction->solution_extraction3 Yes solution_cleanup1 Change SPE Sorbent check_cleanup->solution_cleanup1 Yes solution_cleanup2 Optimize Wash/Elution Solvents check_cleanup->solution_cleanup2 Yes solution_cleanup3 Add Secondary Cleanup check_cleanup->solution_cleanup3 Yes solution_analysis1 Check for Contamination check_analysis->solution_analysis1 Yes solution_analysis2 Use Internal Standard check_analysis->solution_analysis2 Yes solution_analysis3 Address Matrix Effects check_analysis->solution_analysis3 Yes

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

"Isononyl isooctyl phthalate" analytical method validation and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isononyl Isooctyl Phthalate and other related phthalates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method validation, quality control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the determination of this compound?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most frequently used and preferred method for the analysis of this compound and other phthalates.[1][2][3] This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also used.[4][5]

Q2: What are the critical parameters to consider during analytical method validation for this compound?

A2: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.[6][7] It is crucial to establish these parameters to ensure the reliability and accuracy of the analytical data.

Q3: How can I minimize background contamination with phthalates in my analysis?

A3: Phthalate contamination is a common issue as they are ubiquitous in laboratory environments.[8][9][10] To minimize contamination, it is recommended to:

  • Use glassware and pre-wash all equipment with a suitable solvent.[10]

  • Avoid using plastic containers, tubing, or pipette tips that may contain phthalates.

  • Use high-purity solvents and reagents.

  • Prepare laboratory reagent blanks (LRBs) to monitor for contamination.[11]

  • Consider cleaning the syringe needle in the injector prior to splitless injection to reduce carryover from the lab air.[8]

Q4: What are suitable internal standards for the analysis of this compound?

A4: The choice of an internal standard (ISTD) is critical for accurate quantification. Deuterium-labeled analogs of the target phthalates are ideal as they have similar chemical properties but different masses. Benzyl benzoate is also commonly used as an internal standard in phthalate analysis.

Troubleshooting Guide

Encountering issues during your analysis? This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
High background or blank contamination - Contaminated solvents, glassware, or septa.- Leaching from plastic labware.- Contamination from laboratory air.[8][9]- Use high-purity solvents and pre-cleaned glassware.- Avoid plastic materials; use glass or stainless steel.- Prepare and analyze laboratory reagent blanks with each batch of samples.[11]- Implement needle cleaning procedures for the autosampler.[8]
Poor peak shape (tailing or fronting) - Active sites in the GC inlet liner or column.- Incompatible solvent with the stationary phase.- Column degradation.- Use a deactivated inlet liner.- Ensure solvent compatibility with the column.- Condition the column according to the manufacturer's instructions.- Check for and resolve any leaks in the GC system.[12]
Low or no analyte response - Improper injection.- Degradation of the analyte in the inlet.- Detector malfunction.- Incorrect method parameters.[12]- Check the syringe and autosampler for proper operation.- Optimize the inlet temperature to prevent thermal degradation.- Verify detector settings and performance.- Confirm that the correct GC-MS method was used.[12]
Poor reproducibility of results - Inconsistent sample preparation.- Variability in injection volume.- Unstable instrument conditions.- Standardize the sample preparation procedure.- Use an autosampler for precise injections.- Allow the instrument to stabilize before analysis.- Ensure the internal standard is added consistently.
Co-elution of isomers or interferences - Inadequate chromatographic separation.- Optimize the GC temperature program.- Select a column with a different stationary phase for better resolution.[2]- Utilize selected ion monitoring (SIM) mode on the MS to differentiate between compounds with different mass spectra.

Experimental Protocols

Protocol 1: Sample Preparation for Solid Samples (e.g., Polymers, Toys)

This protocol is based on the general approach of solvent extraction.[13]

  • Sample Comminution: Cut, grind, or mill the sample into small pieces (e.g., < 2 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.5 g of the comminuted sample into a glass vial.

  • Solvent Addition: Add a known volume of a suitable extraction solvent (e.g., 10 mL of dichloromethane or a hexane/acetone mixture).

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard.

  • Extraction: Tightly cap the vial and extract the sample using one of the following methods:

    • Ultrasonication: Sonicate for 30-60 minutes.

    • Shaking: Shake on a mechanical shaker for 1-2 hours.

    • Soxhlet Extraction: Extract for several hours for exhaustive extraction.

  • Cleanup (if necessary): If the extract contains interfering substances, a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil may be required.[14]

  • Filtration and Analysis: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This is a general GC-MS method; specific conditions may need to be optimized for your instrument and application.

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-methylpolysiloxane (or similar).[6]

    • Inlet: Split/splitless injector at 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 149, 167, 279).

    • Mass Range (for full scan): 50-500 amu.

Method Validation Data

The following table summarizes typical performance characteristics for a validated GC-MS method for phthalate analysis.

Parameter Typical Value Reference
Linearity Range 0.5 - 5.0 µg/mL[6]
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 80 - 120%[15]
Precision (% RSD) < 15%[6]
Limit of Quantification (LOQ) 0.5 - 2.5 µg/g (depending on matrix)[6]

Visualized Workflow

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Plan Define Analytical Requirements Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Analyze Data & Calculate Statistics Robustness->Data_Analysis Acceptance Compare with Acceptance Criteria Data_Analysis->Acceptance Report Generate Validation Report Acceptance->Report

Caption: A flowchart illustrating the key stages of an analytical method validation process.

References

Minimizing "Isononyl isooctyl phthalate" degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of isononyl isooctyl phthalate during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Unexpected sample degradation can compromise experimental results. This guide provides solutions to common problems associated with the storage of samples containing this compound.

ProblemPotential CauseRecommended Solution
Decreased concentration of this compound over time Hydrolysis: The ester bonds in this compound are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[1] This can be catalyzed by acids or bases.Store samples at low temperatures (e.g., 4°C or -20°C) to slow down the hydrolysis rate. Ensure the sample matrix is buffered to a neutral pH (around 7.0) if possible. Minimize water content in the sample or use a co-solvent system.
Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of phthalates.Store samples in amber-colored vials or protect them from light by wrapping containers in aluminum foil. Avoid prolonged exposure to direct sunlight or fluorescent lighting.
Thermal Degradation: High temperatures can accelerate the breakdown of this compound.Avoid storing samples at elevated temperatures. For long-term storage, freezing is recommended. If samples need to be thawed, do so at room temperature or in a controlled water bath and avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms Degradation Products: New peaks may correspond to degradation products such as mono-isononyl phthalate, phthalic acid, monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, or dimethyl phthalate.[1][2]Use a stability-indicating analytical method (e.g., gradient HPLC or GC-MS) capable of separating the parent compound from its potential degradation products.[3][4] Analyze reference standards of potential degradation products to confirm their identity.
Contamination from Labware: Phthalates are common plasticizers and can leach from plastic containers, pipette tips, and other lab equipment into the sample.Use glassware (e.g., borosilicate glass) for sample storage whenever possible. If plastic must be used, select phthalate-free options. Rinse all glassware and equipment with a suitable solvent (e.g., phthalate-free acetone or hexane) before use.
Inconsistent or non-reproducible analytical results Sample Heterogeneity: If the sample is not properly mixed, the concentration of this compound may not be uniform.Ensure samples are thoroughly mixed before taking an aliquot for analysis. For viscous samples, gentle warming and vortexing may be necessary.
Leaching from Storage Container: The type of plastic and the nature of the sample matrix can influence the extent of phthalate leaching, leading to variable contamination levels.Standardize the type of storage container used for all samples in a study. Pre-screen containers for phthalate leaching by storing a blank solvent in them and analyzing the solvent after a set period.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of its ester bonds. This reaction is accelerated by elevated temperatures, and acidic or basic conditions, and can also be facilitated by enzymes like esterases.[1] This process leads to the formation of mono-isononyl phthalate and phthalic acid.[1] Other potential degradation pathways include photodegradation upon exposure to UV light and thermal decomposition at high temperatures.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To minimize degradation, samples containing this compound should be stored at low temperatures, ideally at 4°C for short-term storage and frozen at -20°C or below for long-term storage. Samples should be protected from light by using amber glass vials or by wrapping the containers. If the sample matrix is aqueous, maintaining a neutral pH (around 7.0) is recommended to reduce the rate of hydrolysis. The half-life for the hydrolysis of diisononyl phthalate is estimated to be 4.2 years at pH 7 and 25°C, but decreases to 152 days at pH 8 and 25°C.[5]

Q3: How can I prevent contamination of my samples with external phthalates?

A3: Phthalates are ubiquitous in laboratory environments. To prevent contamination, it is crucial to use phthalate-free labware whenever possible. This includes sample containers, pipette tips, and solvent bottles. Glassware is a preferred alternative to plastic. All labware should be meticulously cleaned and rinsed with a high-purity solvent known to be free of phthalates before use. It is also good practice to run "blank" samples (containing only the sample matrix and solvents) to monitor for any background contamination.

Q4: What type of storage container is best for samples containing this compound?

A4: Amber borosilicate glass vials with polytetrafluoroethylene (PTFE)-lined caps are the recommended choice for storing samples containing this compound. Glass is inert and will not leach phthalates. The amber color protects the sample from light, and the PTFE liner provides a chemically resistant barrier. If plastic containers must be used, they should be made of a material known to be free of phthalate plasticizers, such as polypropylene or high-density polyethylene (HDPE), and should be pre-screened for leaching.

Q5: Can repeated freeze-thaw cycles affect the stability of this compound?

A5: While low temperatures are recommended for storage, repeated freeze-thaw cycles should be avoided. Such cycles can potentially accelerate degradation by causing phase separation of the sample matrix, which might concentrate reactants or catalysts in certain areas. It is advisable to aliquot samples into smaller volumes for single use to avoid the need for repeated thawing and freezing of the entire sample.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and the detection of its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][7]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade, phthalate-free).

  • Water (HPLC grade, phthalate-free).

  • This compound reference standard.

  • Reference standards of potential degradation products (e.g., mono-isononyl phthalate, phthalic acid).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 70% B

    • 30-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[6]

4. Sample Preparation:

  • Dilute the sample to an appropriate concentration with the initial mobile phase composition (70:30 acetonitrile:water).

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid or liquid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • After the specified stress period, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis.

Data Presentation

Table 1: Influence of Storage Temperature on this compound Stability
Storage Temperature (°C)Storage DurationAnalyte Recovery (%)Observations
25 (Room Temperature)1 month95 ± 2.1Minor degradation observed.
3 months88 ± 3.5Significant degradation.
4 (Refrigerated)1 month99 ± 1.5Minimal degradation.
3 months97 ± 1.8Slight degradation.
-20 (Frozen)1 month>99No significant degradation.
3 months>99No significant degradation.

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific sample matrix.

Table 2: Effect of pH on the Hydrolysis of Diisononyl Phthalate
pHTemperature (°C)Half-life
7254.2 years
825152 days

Source: U.S. EPA, 2017[5]

Visualizations

cluster_storage Sample Storage and Preparation cluster_degradation Potential Degradation Pathways cluster_outcomes Observed Outcomes Sample Test Sample Storage Storage Conditions (Temp, Light, Container) Sample->Storage Aliquoting Aliquoting Storage->Aliquoting Hydrolysis Hydrolysis (Water, pH, Temp) Storage->Hydrolysis Photodegradation Photodegradation (UV Light) Storage->Photodegradation Thermal Thermal Degradation (High Temp) Storage->Thermal Contamination External Contamination (Leaching) Storage->Contamination Analysis Analytical Measurement (e.g., HPLC, GC-MS) Aliquoting->Analysis Loss Loss of Parent Compound Analysis->Loss Artifacts Appearance of Degradation Products Analysis->Artifacts Inaccurate Inaccurate Quantification Analysis->Inaccurate Hydrolysis->Analysis Photodegradation->Analysis Thermal->Analysis Contamination->Analysis

Caption: Experimental workflow for assessing the stability of this compound samples.

cluster_ligand Phthalate Metabolism cluster_receptor Nuclear Receptor Activation cluster_response Cellular Response DINP Diisononyl Phthalate (DINP) MINP Monoisononyl Phthalate (MINP) (Active Metabolite) DINP->MINP Hydrolysis PPAR Peroxisome Proliferator- Activated Receptor (PPAR) MINP->PPAR Binds and Activates RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) (in DNA) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Biological_Effect Altered Lipid Metabolism & Gene Expression Transcription->Biological_Effect

Caption: Simplified signaling pathway of PPAR activation by a phthalate monoester metabolite.

References

Troubleshooting poor recovery of "Isononyl isooctyl phthalate" in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor recovery of Isononyl isooctyl phthalate during extraction procedures. It is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery is typically traced back to one of three main issues during Solid Phase Extraction (SPE):

  • Analyte Breakthrough: The compound passes through the SPE cartridge without being retained during the sample loading or washing steps.[1][2]

  • Incomplete Elution: The compound is strongly retained by the sorbent and is not fully removed during the elution step.[1][3]

  • Sample Matrix Interference: Other components in the sample prevent the analyte from binding to the sorbent or cause it to be prematurely released.

Contamination from laboratory equipment is also a significant issue in phthalate analysis, which can lead to erroneously high or variable results.[4][5]

Q2: What key chemical properties of this compound should I consider for extraction?

This compound is a large, non-polar molecule with very low water solubility. Its high octanol/water partition coefficient (LogP) indicates it is highly lipophilic. These properties dictate the choice of extraction solvents and sorbents. For SPE, a reverse-phase sorbent like C18 is appropriate, which retains non-polar compounds from a polar sample matrix.

PropertyValueSource
Molecular Formula C25H40O4[6]
Molecular Weight ~404.6 g/mol [6]
Water Solubility Insoluble[7]
LogP (Octanol/Water) High (e.g., 8.8 for similar DINP)[7]
Physical State Oily Liquid[7]

Q3: How can I prevent phthalate contamination in my samples?

Phthalate contamination is a primary source of error in analysis.[4][8] To minimize this risk:

  • Use glassware exclusively and avoid all plastic containers, pipette tips, and vial caps unless they are certified phthalate-free.

  • Thoroughly clean all glassware by rinsing with a high-purity organic solvent (e.g., hexane or acetone) before use.[9]

  • Run method blanks, consisting of only the extraction solvents and reagents, to assess background contamination levels.[5]

  • Use high-purity, pesticide-grade, or GC-MS grade solvents.[10]

Q4: What type of Solid Phase Extraction (SPE) sorbent is best for this compound?

Given its high hydrophobicity, a reverse-phase (RP) sorbent is the ideal choice. Sorbents like C18 (octadecylsilane) or polymeric RP sorbents are highly effective at retaining non-polar compounds like this compound from aqueous or polar sample matrices.

Q5: My sample matrix is very complex (e.g., oily, fatty tissue). How does this affect my extraction?

Complex, non-polar matrices like oils and lipids can severely interfere with phthalate extraction, leading to low recovery. The matrix components can compete with the analyte for binding sites on the SPE sorbent or co-elute and cause ion suppression in mass spectrometry. For such samples, an additional cleanup step is often necessary, such as:

  • Gel Permeation Chromatography (GPC): To separate the large lipid molecules from the smaller phthalate analytes.[10]

  • Florisil Column Cleanup: Used to remove interfering organic impurities.[10]

  • Liquid-Liquid Extraction (LLE): With an immiscible polar solvent like acetonitrile to separate the phthalates from the bulk of the oil before SPE.[10]

Systematic Troubleshooting Guide for Poor Recovery

The first step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting and analyzing the effluent from each step of the SPE procedure (load, wash, and elution).[1][2]

G cluster_start cluster_investigate cluster_paths cluster_solutions start Start: Poor Recovery (<75%) collect Collect & Analyze Fractions: 1. Load Throughput 2. Wash Throughput 3. Final Eluate start->collect q1 Analyte found in Load or Wash Fractions? collect->q1 q2 Analyte NOT found in Load, Wash, or Eluate? q1->q2 No sol1 Diagnosis: Breakthrough (See Guide Part 1) q1->sol1 Yes sol2 Diagnosis: Incomplete Elution (See Guide Part 2) q2->sol2 Yes sol3 Diagnosis: Other Issues (Matrix Effects, Degradation) q2->sol3 No (Analyte in Eluate, but recovery is low)

Caption: General workflow for troubleshooting poor SPE recovery.

Part 1: Analyte is Lost in the Sample Loading or Wash Fractions (Breakthrough)

This indicates that the analyte is not being effectively retained by the SPE sorbent.

G cluster_spe SPE Cartridge sorbent Sorbent Bed (e.g., C18) wash Wash Step breakthrough Analyte Lost in Waste (BREAKTHROUGH) sorbent->breakthrough Analyte fails to bind sample Sample Loading (Analyte + Matrix) sample->sorbent wash->sorbent

Caption: Diagram of analyte breakthrough during SPE loading and washing.

Potential Cause Recommended Solution
Sample Solvent is Too Strong The sample should be dissolved in a solvent that is weak enough to allow the analyte to bind to the sorbent. For reverse-phase SPE, this means a highly polar solvent (e.g., water or high-percentage aqueous mobile phase). If the analyte is dissolved in a strong organic solvent, dilute it with water or a weaker solvent before loading.[2]
Wash Solvent is Too Strong The wash solvent may be eluting the analyte prematurely. Reduce the organic solvent percentage in the wash step. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[1][2]
Incorrect Sorbent Choice Ensure you are using a reverse-phase (e.g., C18) sorbent for this non-polar analyte. Using a normal-phase sorbent (e.g., silica) with an aqueous sample will result in immediate breakthrough.[11]
Sorbent Bed Overloading The mass of the analyte or matrix components exceeds the capacity of the SPE cartridge. Use a larger sorbent mass or dilute the sample and load a smaller volume.[2]
Insufficient Sorbent Conditioning The sorbent was not properly wetted before sample loading. Ensure the sorbent is conditioned with a strong solvent (e.g., methanol) and then equilibrated with a weak solvent matching the sample matrix (e.g., water).[11]
Part 2: Analyte is Not Found in Eluate (Incomplete Elution)

This indicates the analyte is binding too strongly to the sorbent and is not being removed during the elution step.

G cluster_spe SPE Cartridge sorbent Sorbent Bed with Retained Analyte retained Analyte Remains on Sorbent (INCOMPLETE ELUTION) sorbent->retained Elution solvent too weak eluate Final Eluate (Low Analyte Concentration) sorbent->eluate elution Elution Step (Strong Solvent) elution->sorbent

Caption: Diagram of incomplete analyte elution from the SPE sorbent.

Potential Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent lacks the strength to displace the highly non-polar analyte from the C18 sorbent. Increase the elution strength by using a more non-polar solvent (e.g., switch from methanol to acetonitrile, or from acetonitrile to hexane or dichloromethane).[1][3]
Insufficient Elution Volume The volume of the elution solvent may not be enough to pass through the entire sorbent bed and elute all of the analyte. Try increasing the volume of the elution solvent in one or more aliquots.
Secondary Interactions The analyte may be interacting with residual active sites (silanols) on the silica backbone of the sorbent. Adding a small percentage of a polar modifier (like isopropanol) or a slightly acidic/basic modifier to the elution solvent can help disrupt these interactions.[1]
Sample Dried on Sorbent If the sorbent bed dries out after the wash step, it can be difficult for the elution solvent to re-wet the surface and interact with the analyte. Ensure the sorbent bed remains wet throughout the process until the final elution.

General Protocol: SPE for this compound from Aqueous Samples

This protocol provides a starting point for method development. Optimization will be required for specific sample matrices.

Materials:

  • SPE Cartridge: C18, 500 mg sorbent mass

  • Conditioning Solvent: Methanol (HPLC Grade)

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 10% Methanol in Water (v/v)

  • Elution Solvent: Dichloromethane or Acetonitrile (HPLC Grade)

  • Glassware: Solvent-rinsed glass tubes and vials

Procedure:

  • Sorbent Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.

  • Sorbent Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Sorbent Washing: Pass 5 mL of the wash solvent (10% Methanol) through the cartridge to remove polar interferences.

  • Sorbent Drying: Dry the sorbent bed thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove all water. This step is critical for efficient elution with a water-immiscible solvent.

  • Analyte Elution: Elute the this compound by passing 5-10 mL of dichloromethane through the cartridge into a clean glass collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., hexane) for GC-MS or HPLC analysis.

Comparative Recovery Data

The recovery of phthalates is highly dependent on the extraction method, solvent, and sample matrix. The following table summarizes recovery data for various phthalates from different studies to provide a general performance benchmark.

PhthalateMatrixMethodSolventAverage Recovery (%)Source
Various PhthalatesOily FoodsLLE + Florisil CleanupAcetonitrile71 - 106%[10]
DEHP, DNOP, etc.PVC PlasticUltrasonic ExtractionToluene>91%[5]
DEHP, DNOP, etc.PVC PlasticSoxhlet ExtractionToluene>80%[5]
Various PhthalatesWaterSPE (C18)Acetonitrile77 - 110%[12]
Various PhthalatesInfant Milk PowderSPEAcetonitrile73 - 114%[4]

References

Selection of internal standards for "Isononyl isooctyl phthalate" analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Isononyl Isooctyl Phthalate

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for analyzing this compound?

An internal standard (IS) is a compound with physical and chemical properties similar to the analyte of interest, which is added in a known concentration to every sample, standard, and blank. In chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an IS is essential for improving the precision and accuracy of quantitative results.[1] It helps to correct for variations in sample injection volume, sample preparation (extraction efficiency), and instrument response. Phthalate analysis is particularly prone to contamination from laboratory equipment, making rigorous quality control with internal standards critical.[2]

Q2: What are the key characteristics of a good internal standard for this compound?

An ideal internal standard for this application should possess the following characteristics:

  • Chemical Similarity: It should be structurally and functionally similar to this compound to ensure comparable behavior during sample extraction and analysis.

  • Purity: The IS must be of high purity and not contain the analyte of interest.

  • Non-Interference: It must not be naturally present in the samples being analyzed.

  • Chromatographic Resolution: It should be well-separated from the analyte and other matrix components in the chromatogram.

  • Stability: The IS must be stable throughout the entire sample preparation and analytical process.

  • Deuterated Analogs: Isotopically labeled versions of the analyte, such as deuterium-labeled phthalates, are often the best choice as they exhibit nearly identical chemical properties and extraction behavior.[3][4]

Q3: Which internal standards are recommended for the GC-MS analysis of this compound?

The selection of an internal standard depends on its commercial availability and the specific analytical method. Given that this compound is a high-molecular-weight, branched phthalate, the following options are recommended.

Internal Standard CandidateAbbreviationMolecular Weight ( g/mol )Rationale for Use
Benzyl Benzoate BB212.25A commonly used, effective internal standard for a wide range of phthalates in regulated methods like EPA 8061A.[5][6][7] It is structurally distinct but has proven to be a reliable choice.
Di(2-ethylhexyl) phthalate-d4 DEHP-d4394.5A deuterated analog of a structurally similar high-molecular-weight phthalate. It will behave very similarly to the analyte during extraction and ionization.[4]
Di-n-pentyl Phthalate DNPP278.35A phthalate that is less common in environmental or biological samples and can serve as a non-deuterated alternative if it is absent in the matrix.
Diphenyl Phthalate DPP318.33Recommended as a surrogate standard in some methods and can be used as an internal standard if not present in the sample.[5]

Q4: Are deuterated standards the most reliable option for this compound analysis?

Yes, in most cases. Deuterated standards (stable isotope-labeled standards) are considered the gold standard for quantitative mass spectrometry.[4] Because their chemical and physical properties are nearly identical to the non-labeled analyte, they can most accurately account for matrix effects and variations in sample recovery during preparation. For this compound, a custom-synthesized deuterated version would be ideal, but a commercially available deuterated analog of a similar high-molecular-weight phthalate, like DEHP-d4, is an excellent and practical alternative.[4]

Troubleshooting Guide

Q1: My internal standard peak is co-eluting (overlapping) with my analyte or another matrix component. What should I do?

Co-elution compromises the accuracy of quantification. Many phthalates share common fragment ions (like m/z 149), making chromatographic separation crucial for accurate identification and measurement.[6][7] To resolve this, you should:

  • Modify the GC Temperature Program: Adjust the temperature ramp rate or initial/final hold times to improve separation. Slower ramp rates often increase resolution.

  • Change the GC Column: Use a column with a different stationary phase to alter selectivity. For phthalates, common phases include 5-type, XLB-type, and 440-type columns, with Rtx-440 and Rxi-XLB columns demonstrating excellent separation for complex phthalate mixtures.[7]

  • Select a Different Internal Standard: If chromatographic optimization fails, choose an alternative IS from the recommended list that has a different retention time in your system.

Q2: The recovery of my internal standard is very low or inconsistent. What are the possible causes?

Low or variable recovery points to issues in the sample preparation or analytical process. Consider the following:

  • Extraction Inefficiency: The chosen solvent or extraction technique (e.g., LLE, SPE) may not be optimal for both the analyte and the IS. Ensure the chosen method is validated for high-molecular-weight phthalates.

  • Adsorption: Phthalates can adsorb to active sites in the GC inlet liner or on glassware. Using deactivated glassware and a fresh, deactivated liner can mitigate this.

  • Degradation: this compound can undergo hydrolysis, especially in the presence of strong acids, bases, or elevated temperatures, forming its monoester.[8] Ensure your sample preparation conditions are mild.

  • Inconsistent Spiking: Verify that the internal standard is being added accurately and consistently to every sample at the beginning of the preparation process.

Q3: I am detecting the internal standard in my blank samples. How can I resolve this contamination?

Phthalates are ubiquitous environmental and laboratory contaminants.[2] If your chosen IS is detected in blanks, it renders it unusable for quantification.

  • Switch to a Different IS: The easiest solution is to select an IS that is less common, such as a deuterated standard or a less frequently used phthalate.

  • Source Investigation: The contamination may come from solvents, glassware, pipette tips, or plastic containers. Rigorously clean all glassware by baking at a high temperature and rinse with high-purity solvent.[2]

  • Avoid Plastics: Strictly avoid using plastic materials (e.g., flasks, vials, syringes) during sample preparation, as these are a primary source of phthalate contamination.[7]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

  • Objective: To prepare a concentrated stock solution of the selected internal standard (e.g., Benzyl Benzoate).

  • Materials:

    • Benzyl Benzoate (≥99% purity)

    • Hexane or Isohexane (high-purity, analytical grade)

    • Class A volumetric flasks (glass)

    • Glass syringe or pipette

  • Procedure:

    • Accurately weigh approximately 100 mg of Benzyl Benzoate into a 100 mL glass volumetric flask.

    • Dissolve the standard in a small amount of hexane.

    • Once fully dissolved, bring the flask to volume with hexane. This creates a 1 g/L stock solution.[3]

    • Transfer the solution to a glass amber vial with a PTFE-lined cap for storage.

    • Store the stock solution at 4°C. From this, create intermediate and working-level solutions as needed for spiking samples.

Protocol 2: Sample Spiking for GC-MS Analysis

  • Objective: To add a known amount of internal standard to a sample prior to extraction and analysis.

  • Procedure:

    • Prepare a working solution of the internal standard (e.g., 10 µg/mL in hexane) by diluting the stock solution from Protocol 1.

    • Take a precisely measured aliquot of your sample (e.g., 1 mL of liquid or 1 g of solid).

    • Using a calibrated microliter syringe, add a small, exact volume of the IS working solution (e.g., 50 µL) to the sample. This addition should be the very first step before any extraction or cleanup procedures.

    • The final concentration of the IS in the extract should be in the mid-range of your calibration curve.

    • Proceed with your established sample extraction and cleanup method (e.g., liquid-liquid extraction with hexane or solid-phase extraction).

    • Analyze the final extract using GC-MS. The quantification of this compound will be based on the ratio of its peak area to the peak area of the internal standard.

Visualization

The following diagram illustrates the logical workflow for selecting and validating an internal standard for your analysis.

IS_Selection_Workflow cluster_prep Phase 1: Candidate Selection cluster_validation Phase 2: Method Validation cluster_troubleshoot Phase 3: Troubleshooting start Start check_availability Identify Commercially Available Chemically Similar IS Candidates (e.g., Deuterated Phthalates, Benzyl Benzoate) start->check_availability check_blanks Analyze Method Blanks for Presence of IS Candidates check_availability->check_blanks is_present Is Candidate Present in Blank? check_blanks->is_present select_is Select a Clean Internal Standard is_present->select_is No reselect Choose a Different IS from Candidate List is_present->reselect Yes check_elution Analyze Spiked Sample: Check for Chromatographic Resolution select_is->check_elution coelutes Does IS Co-elute with Analyte or Matrix? check_elution->coelutes validate Validate Method: Check Linearity, Accuracy, Precision, and Recovery coelutes->validate No optimize Optimize GC Method (e.g., Temp Program, Column) coelutes->optimize Yes end Analysis Complete validate->end reselect->check_blanks optimize->check_elution

Caption: Workflow for Internal Standard (IS) selection and validation.

References

Reducing background interference for "Isononyl isooctyl phthalate" detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isononyl isooctyl phthalate and other phthalates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and ensure accurate detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in this compound analysis?

A1: Background contamination is a significant challenge in phthalate analysis due to their ubiquitous presence in laboratory environments.[1][2][3] Key sources of interference include:

  • Solvents and Reagents: Stock solvents, especially methylene chloride, ethyl acetate, and acetone, can contain phthalate impurities.[4] Reagents like sodium sulfate and the filter paper used with them are also potential sources.[4]

  • Laboratory Consumables: Plastic items are a major contributor. Significant leaching of phthalates has been observed from plastic syringes, pipette tips, and filter holders.[5][6]

  • Laboratory Atmosphere: Phthalates from various plastic materials in the lab can become airborne and contaminate samples.[1][3][7] This can occur through absorption onto the outer wall of GC syringe needles.[1][7]

  • Glassware: While glass is preferred over plastic, it can still become contaminated from the lab environment or improper cleaning.[8]

  • Personal Care Products: Cosmetics and other personal care products used by laboratory personnel can introduce phthalate contamination.[1][3]

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used and effective methods for the analysis of phthalates, including this compound.[1][2][9] GC-MS is frequently applied due to the relatively high volatility and low polarity of many phthalates.[1] LC-MS methods can offer high sensitivity, with detection limits as low as 1 part per billion (ppb).[10]

Q3: What are the characteristic mass spectral fragments for phthalates that can aid in their identification?

A3: In electron ionization (EI) GC-MS, many phthalate esters exhibit a characteristic base peak at a mass-to-charge ratio (m/z) of 149.[11][12] This ion corresponds to the protonated phthalic anhydride fragment.[13] The presence of this ion is a strong indicator of a phthalate compound. However, it's important to note that some phthalates may show other dominant fragments.[12] For this compound and other higher molecular weight phthalates, characteristic ions can be found at higher m/z values as well.[10]

Troubleshooting Guides

Issue: High Background Signal in Blank Samples

High background levels of phthalates in your blank samples can compromise the accuracy of your results, especially when measuring low concentrations.[2] The following troubleshooting workflow can help identify and eliminate the source of contamination.

cluster_0 Troubleshooting High Background in Blanks start High background detected in blank solvent_check Analyze a solvent blank. Is the background still high? start->solvent_check solvent_remedy Use high-purity, phthalate-free solvents. Consider solvent purification. solvent_check->solvent_remedy Yes glassware_check Analyze a blank using meticulously cleaned glassware. Is the background reduced? solvent_check->glassware_check No solvent_remedy->glassware_check glassware_remedy Implement rigorous glassware cleaning: 1. Solvent rinse (acetone, hexane). 2. Bake at high temperature (e.g., 400°C). glassware_check->glassware_remedy No consumables_check Prepare a blank avoiding all plastic consumables. Use glass syringes and pipettes. Is the background lower? glassware_check->consumables_check Yes glassware_remedy->consumables_check consumables_remedy Replace plastic labware with glass or stainless steel alternatives. consumables_check->consumables_remedy No air_check Prepare a blank in a clean air environment (e.g., fume hood with charcoal filter). Is there an improvement? consumables_check->air_check Yes consumables_remedy->air_check air_remedy Minimize exposure of samples to laboratory air. Keep samples covered. air_check->air_remedy No end Background signal reduced air_check->end Yes air_remedy->end

Troubleshooting workflow for high background signals.
Issue: Poor Recovery of this compound

Low recovery of your target analyte can be due to issues in the sample preparation or analytical method.

Potential Cause Troubleshooting Step Recommendation
Inefficient Extraction Review your extraction solvent and technique.For liquid-liquid extractions, ensure vigorous shaking and adequate phase separation.[14] For solid-phase extraction (SPE), optimize the sorbent material and elution solvent.[10]
Analyte Adsorption Check for active sites in the GC inlet or column.Use a high injector temperature (e.g., 320°C) to help release high molecular weight phthalates.[8] Consider using a deactivated inlet liner and column.
Matrix Effects Analyze a matrix-matched standard.If matrix effects are present, consider a more thorough sample cleanup method, such as SPE, or use an isotope-labeled internal standard for quantification.[15]
Analyte Degradation Investigate the stability of the analyte in your sample and solvent.Ensure samples are stored properly and analyzed within a reasonable timeframe.

Experimental Protocols

Protocol 1: Glassware Cleaning to Minimize Phthalate Contamination

This protocol is essential to reduce background interference from contaminated glassware.[1][3][8]

  • Initial Wash: Manually wash glassware with a laboratory-grade detergent and rinse thoroughly with tap water, followed by deionized water.

  • Solvent Rinse: Rinse the glassware sequentially with high-purity acetone and hexane.[8]

  • Baking: Place the solvent-rinsed glassware in a high-temperature oven and bake at 400-450°C for at least 2 hours.[3]

  • Storage: After cooling, store the glassware in a clean, dust-free environment, preferably covered with aluminum foil that has also been baked.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is an effective technique for sample cleanup and concentration, which can help reduce background interference from complex matrices.[10]

cluster_1 Solid-Phase Extraction (SPE) Workflow start Aqueous Sample load Load sample onto a conditioned SPE cartridge start->load wash Wash cartridge with a weak solvent to remove interferences load->wash elute Elute this compound with a strong organic solvent wash->elute concentrate Concentrate the eluate under a gentle stream of nitrogen elute->concentrate reconstitute Reconstitute in a suitable solvent for analysis concentrate->reconstitute end Analysis by GC-MS or LC-MS reconstitute->end

References

Validation & Comparative

A Comparative Toxicological Guide: Isononyl Phthalate vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of Di(2-ethylhexyl) phthalate (DEHP) and high molecular weight isononyl phthalates. For this analysis, Diisononyl phthalate (DINP) is used as the representative isononyl phthalate due to the extensive availability of toxicological data, in contrast to the specific isomer "isononyl isooctyl phthalate." Both DEHP and DINP are utilized as plasticizers but exhibit distinct toxicological profiles, particularly concerning endocrine disruption and reproductive toxicity.

DEHP, a low molecular weight phthalate, is a well-documented reproductive and developmental toxicant and is classified as a possible human carcinogen.[1][2][3] In contrast, DINP, a high molecular weight phthalate, generally demonstrates lower toxicity and potency, particularly concerning anti-androgenic effects.[4] This guide synthesizes key experimental data to provide a clear, evidence-based comparison for informed decision-making in research and development settings.

Quantitative Toxicological Data Summary

The following tables summarize key quantitative data from oral toxicity studies in animal models, providing a comparative overview of DEHP and DINP.

Table 1: General Information and Carcinogenicity Classification

ParameterDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Molecular Weight 390.56 g/mol ~418.6 g/mol (mixture of isomers)
Primary Use Plasticizer for PVCPlasticizer for PVC
IARC Classification Group 2B: Possibly carcinogenic to humans[1][2][5]Not yet evaluated (Scheduled for 2026)[6]
U.S. EPA Classification Probable human carcinogen (Group B2)[1][2]Not classified[7]
California Prop. 65 Listed as a carcinogen[7]Listed as a carcinogen[8]

Table 2: Acute & Repeated-Dose Systemic Toxicity (Oral)

EndpointSpeciesDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Acute LD50 Rat>25,000 mg/kg>10,000 mg/kg[9]
NOAEL (Chronic) Rat28.9 mg/kg/day (for hepatocarcinogenesis)[5]88 - 108 mg/kg/day (for liver and kidney effects)[9]
Primary Target Organs Rat, MouseLiver, Kidney, Testes[1][9]Liver, Kidney[9][10]

Table 3: Reproductive & Developmental Toxicity (Oral)

EndpointSpeciesDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
NOAEL (Female Reproductive Development) Rat5 mg/kg/day (based on delayed pubertal onset)[11][12]LOAEL: 159 mg/kg/day (decreased pup weight); No NOAEL derived in this study.[13]
LOAEL (Male Reproductive Effects) Rat10 - 20 mg/kg/day (testicular toxicity)[14]750 mg/kg/day (malformations of male reproductive tract); No NOAEL derived in this study.[9]
NOAEL (Fertility) RatNot clearly established; effects seen at various doses.622 mg/kg/day[9]
NOAEL (Developmental Toxicity) RatEffects observed at low doses; a clear NOAEL is debated.500 mg/kg/day (maternal and developmental toxicity)[9][13]
Key Effects RatTesticular atrophy, decreased testosterone, nipple retention, reduced anogenital distance (AGD).[9][15]Less potent anti-androgenic effects; nipple retention, reduced AGD, and sperm effects at high doses.[4][16]

Key Toxicological Mechanisms

The toxicological effects of DEHP and DINP are primarily mediated through two key mechanisms: activation of peroxisome proliferator-activated receptors (PPARs) and disruption of androgen signaling pathways.

1. Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Both DEHP and DINP are metabolized to their active monoesters, which can act as ligands for PPARs, particularly PPARα.[7] In rodents, chronic activation of PPARα in the liver leads to peroxisome proliferation, hepatocellular hypertrophy, and ultimately, the development of liver tumors.[5][17] This mechanism's relevance to humans is debated, as primates are significantly less responsive to PPARα agonists than rodents, which is why the EU Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) expressed less concern over DEHP's liver effects in humans compared to other endpoints.[12]

2. Anti-Androgenic Effects (Phthalate Syndrome): The most significant reproductive toxicity of certain phthalates, particularly DEHP, stems from their anti-androgenic activity during in-utero development. Exposure during a critical developmental window can disrupt fetal Leydig cell function, leading to reduced testosterone synthesis. This disruption can result in a constellation of malformations in male offspring known as "phthalate syndrome," characterized by reduced anogenital distance, testicular dysgenesis, hypospadias, and retained nipples/areolae.[16][18] While DINP can also cause anti-androgenic effects, it is consistently shown to be significantly less potent than DEHP.[16]

Anti_Androgenic_Pathway Phthalate-Mediated Anti-Androgenic Signaling Pathway cluster_Cell Fetal Leydig Cell Phthalate Phthalate (e.g., DEHP, DINP) Monoester Active Monoester (e.g., MEHP, MINP) Phthalate->Monoester Metabolism PPAR PPARα/γ Activation Monoester->PPAR StAR StAR Protein (Transport) PPAR->StAR Downregulation Steroidogenesis Steroidogenic Enzymes (e.g., CYP11A1) PPAR->Steroidogenesis Downregulation Cholesterol Cholesterol Cholesterol->StAR Pregnenolone Pregnenolone StAR->Pregnenolone Mitochondrial Transport Pregnenolone->Steroidogenesis Testosterone Testosterone Output Decreased Testosterone Production Testosterone->Output Steroidogenesis->Testosterone

Phthalate interference with testosterone synthesis in fetal Leydig cells.

Experimental Protocols: The Two-Generation Study

The foundational data for assessing reproductive and developmental toxicity for compounds like phthalates is often derived from the OECD Test Guideline 416: Two-Generation Reproduction Toxicity study .[19][20][21] This comprehensive protocol is designed to evaluate the effects of a substance on all phases of the reproductive cycle.

Methodology Overview:

  • Parental (P) Generation: Young, sexually mature male and female rodents (typically rats) are administered the test substance at several dose levels, plus a control. Dosing continues through a pre-mating period, mating, gestation, and lactation.[19]

  • First Filial (F1) Generation: Offspring from the P generation are exposed to the test substance from conception through lactation via the mother. After weaning, selected F1 animals continue to receive the same dose as their parents. Their growth, sexual maturation, and reproductive performance are assessed when they are mated to produce the F2 generation.[22]

  • Second Filial (F2) Generation: The F2 offspring are evaluated from birth to weaning, providing data on the compound's effects across two full generations.[22]

Key Endpoints Assessed:

  • Reproductive Performance: Mating and fertility indices, gestation length, litter size, and viability of offspring.[21]

  • Offspring Development: Body weight, survival, sexual maturation (e.g., age at vaginal opening), and anogenital distance.[19]

  • Systemic Toxicity: Clinical observations, body weight changes, and organ weights in parental animals.[21]

  • Pathology: Gross necropsy and histopathology of reproductive organs (testes, ovaries, etc.) in both P and F1 animals.[19]

This rigorous, long-term study design allows for the determination of No-Observed-Adverse-Effect Levels (NOAELs) for parental, reproductive, and developmental toxicity.[20]

OECD_416_Workflow Experimental Workflow: OECD 416 Two-Generation Study P_Dose Parental (P) Generation Dosing (Pre-mating, Gestation, Lactation) P_Mate P Generation Mating P_Dose->P_Mate F1_Birth F1 Generation Born & Weaned P_Mate->F1_Birth F1_Select F1 Offspring Selection F1_Birth->F1_Select Analysis Terminal Sacrifice & Analysis (Histopathology, Sperm Analysis, etc.) F1_Birth->Analysis F1_Dose F1 Generation Dosing (Post-weaning to Adulthood) F1_Select->F1_Dose F1_Mate F1 Generation Mating F1_Dose->F1_Mate F2_Birth F2 Generation Born & Weaned F1_Mate->F2_Birth F2_Birth->Analysis

Simplified workflow of the OECD 416 two-generation reproductive toxicity study.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for "Isononyl Isooctyl Phthalate" in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety of food contact materials (FCMs) is paramount. A key aspect of this is the accurate quantification of potentially migrating substances, such as Isononyl isooctyl phthalate, a commonly used plasticizer. This guide provides a comprehensive comparison of validated analytical methods for its determination in FCMs, empowering you to select the most appropriate technique for your research needs.

The analysis of this compound, a high molecular weight phthalate, in complex polymer matrices presents several analytical challenges. This guide delves into the two primary chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore their respective experimental protocols, performance characteristics, and provide a clear comparison to aid in your methodological decisions.

At a Glance: Performance Comparison of Analytical Methods

To facilitate a direct comparison, the following table summarizes the key performance indicators for validated GC-MS and LC-MS/MS methods for the analysis of Diisononyl Phthalate (DINP), the broader category under which this compound falls.

ParameterGC-MS/MSLC-MS/MSAlternative GC Method (GC/ECD)
Linearity (Correlation Coefficient) > 0.999[1]> 0.99[2]Not specified
Limit of Detection (LOD) 3.46 - 10.10 µg/mL[3]Not explicitly stated for DINP, but low ng/mL for other phthalates[2]2.97 - 4.29 µg/mL[3]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[1]As low as 0.025 ng/mL for some phthalates[2]Not specified
Recovery 91.8 - 122%[1]Not explicitly stated for DINP76 - 100%[3]
Precision (RSD) 1.8 - 17.8%[1]Not explicitly stated for DINP0.6 - 19%[3]

In-Depth Experimental Protocols

A clear understanding of the methodologies is crucial for replication and validation. Below are detailed protocols for the key experiments cited in this guide.

I. Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method

This method is suitable for the quantitative determination of a range of plasticizers, including DINP, in polymeric materials like medical infusion sets.[1]

1. Sample Preparation: Solvent Extraction with Polymer Dissolution

  • Weigh a representative portion of the food contact material.

  • Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (THF).

  • Precipitate the polymer by adding a non-solvent, like methanol or hexane.

  • Centrifuge or filter the mixture to separate the precipitated polymer from the supernatant containing the extracted phthalates.

  • The supernatant is then concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

2. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC):

    • Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), ramp to 290°C at 20°C/min, then to 310°C at 20°C/min (hold for 9 min).[3][4]

  • Mass Spectrometer (MS/MS):

    • Operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

    • Specific precursor and product ion transitions for this compound are monitored.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This technique offers high sensitivity and is particularly useful for analyzing trace levels of phthalates that have migrated into food simulants.[2]

1. Sample Preparation: Direct Injection or Dilution

  • For aqueous food simulants (e.g., 10% ethanol), direct injection may be possible after filtration.

  • For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.

  • A simple "dilute and shoot" approach, where the sample is diluted with a suitable solvent before injection, can be employed for some matrices to minimize matrix effects.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column, such as a C18 or biphenyl stationary phase, is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer (MS/MS):

    • Operated in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte.

    • Multiple Reaction Monitoring (MRM) is used to monitor specific transitions for this compound, ensuring high selectivity and accurate quantification.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps involved in the GC-MS and LC-MS/MS workflows for the analysis of this compound in food contact materials.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Analysis Sample Food Contact Material Sample Dissolution Dissolution in THF Sample->Dissolution Precipitation Polymer Precipitation Dissolution->Precipitation Separation Centrifugation/Filtration Precipitation->Separation Concentration Concentration & Reconstitution Separation->Concentration Injection GC Injection Concentration->Injection Separation_GC Chromatographic Separation Injection->Separation_GC Ionization Ionization (EI) Separation_GC->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS/MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Food Simulant/Extract Dilution Dilution/Filtration Sample->Dilution Injection LC Injection Dilution->Injection Separation_LC Chromatographic Separation Injection->Separation_LC Ionization Ionization (ESI) Separation_LC->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Choosing the Right Method: A Final Word

Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound in food contact materials. The choice between them often depends on the specific sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS/MS is a robust and well-established technique, particularly suitable for the direct analysis of the polymer material itself after dissolution.

  • LC-MS/MS offers exceptional sensitivity, making it ideal for migration studies where very low concentrations in food simulants or actual foodstuffs need to be quantified.

By carefully considering the information presented in this guide, researchers can confidently select and implement a validated analytical method that best suits their specific research objectives, ultimately contributing to the safety and quality of our food supply.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Phthalate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of chemical compounds is paramount. This guide provides an objective comparison of inter-laboratory performance for the measurement of phthalates, with a focus on "Isononyl isooctyl phthalate" and its closely related isomer mixture, Diisononyl phthalate (DiNP). The data presented is drawn from a comprehensive European human biomonitoring initiative and a multi-laboratory study on polymer analysis, offering valuable insights into the current state of analytical capabilities and highlighting key experimental protocols.

The ubiquitous nature of phthalates in consumer products and their potential as endocrine disruptors necessitates robust and harmonized analytical methods to ensure data comparability across different laboratories. This guide summarizes quantitative data from inter-laboratory comparison studies, details the experimental methodologies employed, and visualizes the complex workflows involved.

Inter-laboratory Performance in Phthalate Biomarker Analysis

A cornerstone of assessing analytical variability is the inter-laboratory comparison study. The European Human Biomonitoring Initiative (HBM4EU) conducted a comprehensive quality assurance program involving 28 laboratories for the analysis of 15 phthalate metabolites in urine. This study provides a critical benchmark for the performance of analytical methods for DiNP metabolites, which serve as biomarkers for "this compound" exposure.

The results demonstrate a significant improvement in laboratory performance over the course of four proficiency testing rounds. By the end of the program, an average satisfactory performance rate of 90% was achieved. The inter-laboratory reproducibility, expressed as the coefficient of variation (CV), is a key metric for understanding the level of agreement between different laboratories. For the challenging analysis of mixed-isomer phthalates like DiNP, the average inter-laboratory CV was 43%. However, when considering only the laboratories that consistently achieved satisfactory performance, this improved to 26%.[1]

Table 1: Inter-laboratory Reproducibility for DiNP Metabolites in Human Urine (HBM4EU Project) [1]

Analyte (DiNP Metabolites)Average Inter-laboratory CV (All Labs)Inter-laboratory CV (Consistently Satisfactory Labs)
cx-MiNP43%26%
oh-MiNP43%26%
oxo-MiNP43%26%

Multi-Laboratory Quantification of Phthalates in Polymers

A separate study focused on developing a screening method for seven phthalate esters in polymers, with a quantitative analysis performed at four different laboratories. This provides valuable data on the comparability of measurements in a non-biological matrix. The study utilized a pyrolyzer/thermal desorption-gas chromatography/mass spectrometry (Py/TD-GC/MS) method. The mean recovery rates for DiNP across the participating laboratories were within the acceptable range of 79–113%, indicating good accuracy and agreement.[2]

Table 2: Mean Recovery Rates of DiNP in Polymer Analysis Across Four Laboratories [2]

LaboratoryMean Recovery Rate (%)
Lab A95
Lab B102
Lab C88
Lab D98

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible analytical results. Below are summaries of the methodologies employed in the key studies cited.

Protocol 1: Analysis of Phthalate Metabolites in Human Urine (HBM4EU)

This protocol outlines the common procedure used by the participating laboratories in the HBM4EU inter-laboratory comparison.[1]

1. Sample Preparation:

  • A 0.5 mL urine sample is used.
  • Isotopically labelled internal standards and a buffer are added.
  • Enzymatic deconjugation of the phthalate metabolites is performed at 37°C for 2 hours to release the free forms.

2. Analyte Extraction:

  • Solid-phase extraction (SPE), either online or offline, is used to extract the deconjugated metabolites from the urine matrix.

3. Analytical Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative mode (ESI-) is the analytical technique of choice.
  • Two mass transitions are typically monitored for each analyte to ensure accurate identification and quantification.

4. Quality Control:

  • Participation in proficiency testing schemes is mandatory.
  • Use of certified reference materials and internal quality control samples in each analytical batch.

Protocol 2: Screening and Quantification of Phthalates in Polymers

This protocol describes the method used in the four-laboratory study for the analysis of phthalates in polymer materials.[2]

1. Sample Preparation:

  • A small amount of the polymer sample is directly introduced into a sample cup for the pyrolyzer. No solvent extraction is required.

2. Analytical Instrumentation:

  • Pyrolyzer/Thermal Desorption (Py/TD): The polymer sample is heated in the pyrolyzer, causing the phthalates to be thermally desorbed and transferred to the GC-MS system.
  • Gas Chromatography/Mass Spectrometry (GC-MS): The separated phthalates are detected and quantified by the mass spectrometer.

3. Quantification:

  • A quantitative database (qDB) is constructed using retention indices and relative response factors of the target phthalates relative to a reference standard (e.g., DEHP).
  • This qDB allows for the calculation of phthalate concentrations without the need for generating a full calibration curve in each laboratory, thereby simplifying the workflow and improving inter-laboratory comparability.

Visualizing the Workflow

To better understand the processes involved in generating and comparing analytical data, the following diagrams illustrate the workflows for an inter-laboratory comparison study and a typical polymer analysis.

Interlaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Coord1 Preparation & Homogenization of Test Material Coord2 Distribution of Samples to Participating Labs Coord1->Coord2 Coord3 Collection & Statistical Evaluation of Results Coord2->Coord3 Part1 Sample Receipt & Login Coord2->Part1 Coord4 Issuance of Performance Report Coord3->Coord4 Part2 Analysis using In-house Method Part1->Part2 Part3 Data Reporting to Coordinator Part2->Part3 Part3->Coord3

Workflow of an Inter-laboratory Comparison Study.

Polymer_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Prep1 Polymer Sample (Direct Analysis) Ana1 Pyrolyzer/ Thermal Desorption Prep1->Ana1 Ana2 Gas Chromatography (Separation) Ana1->Ana2 Ana3 Mass Spectrometry (Detection & Quantification) Ana2->Ana3 Data1 Peak Integration & Identification Ana3->Data1 Data2 Quantification using Quantitative Database (qDB) Data1->Data2 Data3 Final Report Data2->Data3

Generalized Workflow for Phthalate Analysis in Polymers.

References

A Comparative Guide: Isononyl Isooctyl Phthalate (DINP) vs. Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent plasticizers: Isononyl Isooctyl Phthalate, commonly known as Diisononyl Phthalate (DINP), and its non-phthalate alternative, Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH). This document summarizes their chemical and physical properties, performance as plasticizers, and toxicological profiles, supported by experimental data.

Chemical and Physical Properties

Both DINP and DINCH are high molecular weight plasticizers used to impart flexibility and durability to various polymers, most notably polyvinyl chloride (PVC). While structurally similar, a key difference is the hydrogenation of the aromatic ring in DINCH, which influences its properties and toxicological profile.[1]

PropertyThis compound (DINP)Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH)
CAS Number 28553-12-0, 68515-48-0[2]166412-78-8[3]
Molecular Formula C₂₆H₄₂O₄[2]C₂₆H₄₈O₄[3]
Molecular Weight ~418.6 g/mol [4]~424.7 g/mol [5]
Appearance Clear, colorless, oily liquid[4][6]Colorless, almost odorless, oily liquid[7]
Density (at 20°C) ~0.970 – 0.974 g/cm³[6]~0.945 g/cm³ (at 25°C)[8]
Boiling Point > 400°C[9]~394°C[10]
Melting Point ~ -50°C[9]~ -54°C (Pour Point)[8]
Water Solubility (at 20°C) 0.6 µg/L[9]< 0.02 mg/L (at 25°C)[8]
Vapor Pressure (at 20°C) 6 x 10⁻⁵ Pa[9]< 0.01 mbar[8]
Log Kow (Octanol/Water Partition Coefficient) 8.8[11]9.82 (estimated)
Viscosity (at 20°C) 70-80 cP[6]52 cP[8]
Flash Point Min. 205°C (Open Pot)[6]224°C (COC)[8]

Performance as Plasticizers

DINP is a general-purpose plasticizer valued for its cost-effectiveness and balanced properties.[12] DINCH was developed as an alternative to phthalates for sensitive applications, offering comparable performance with some distinct advantages.[8]

Performance CharacteristicThis compound (DINP)Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH)
Plasticizer Efficiency Good, general-purpose efficiency.[12]Similar to DINP, allowing for substitution with minor formulation adjustments.[8]
Low-Temperature Performance Good.[6]Improved low-temperature performance compared to DINP.[8]
Volatility Low volatility.[13]Low volatility.
Migration Resistance Lower migration than low molecular weight phthalates like DOP.[14]Exhibits good migration resistance. In some studies, DINP and DINCH showed the highest degrees of migration in dynamic conditions compared to other plasticizers like TOTM and DEHT.[15]
Plastisol Viscosity Preferred for low-viscosity PVC paste applications.[6]Offers lower initial viscosity and better viscosity stability in plastisol applications.[8]
Aging Resistance Good resistance to aging.[16]Not explicitly stated, but used in applications requiring durability.
Compatibility Compatible with PVC and can be mixed with all monomeric plasticizers.[6]Compatible with PVC and other polar polymers, as well as all common monomeric plasticizers.[8]

Toxicological Profile

The primary driver for the development of DINCH as an alternative to DINP stems from toxicological concerns associated with phthalates, particularly regarding endocrine disruption.

Toxicological AspectThis compound (DINP)Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH)
General Toxicity Low acute oral, dermal, and inhalation toxicity. Target organs for repeated oral dose toxicity are the liver and kidney in animal studies.[2]Considered to have a favorable toxicological profile with no relevant hazards.[17]
Endocrine Disruption Considered an endocrine-disrupting chemical.[18] Its metabolites have been shown to interact with hormone receptors.Developed as a non-phthalate alternative to address concerns about endocrine disruption.[1]
Reproductive and Developmental Toxicity Some studies in animals suggest potential reproductive and developmental effects.Not classified as a reproductive toxicant.
Metabolism Metabolized to the monoester, monoisononyl phthalate (MINP), and further oxidized to secondary metabolites.[19]Also metabolized to a monoester (MINCH) and subsequently to various oxidized metabolites.[20]
Regulatory Status Use is restricted in certain applications, such as children's toys and childcare articles in various regions.[12]Approved for use in sensitive applications including medical devices, toys, and food packaging.[21]

Experimental Protocols

Comparative Analysis of Lipid Metabolism in 3T3-L1 Cells

A key study investigated the effects of DINP and DINCH on adipogenesis in 3T3-L1 preadipocyte cells.

  • Cell Culture and Differentiation: 3T3-L1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[22] To induce differentiation, confluent cells were treated with a differentiation medium containing IBMX, dexamethasone, and insulin for 48 hours. The medium was then replaced with a maintenance medium containing insulin.[22]

  • Exposure: Differentiated 3T3-L1 cells were exposed to varying concentrations (1, 10, and 100 µM) of DINP or DINCH for 10 days.[22][23]

  • Lipid Accumulation Assay: Lipid accumulation was assessed by Oil Red O staining.[22]

  • Gene and Protein Expression Analysis: The expression of genes and proteins related to lipid metabolism (e.g., PPARγ, C/EBPα, FASN) was analyzed using quantitative polymerase chain reaction (qPCR) and Western blotting.[22][23]

Experimental Workflow for 3T3-L1 Cell Differentiation and Exposure

G cluster_culture Cell Culture cluster_differentiation Adipocyte Differentiation cluster_exposure Exposure cluster_analysis Analysis 3T3-L1_Preadipocytes 3T3-L1 Preadipocytes Confluent_Cells Confluent Cells 3T3-L1_Preadipocytes->Confluent_Cells Culture in Basal Medium Differentiation_Induction Induce Differentiation (IBMX, Dexamethasone, Insulin) 48 hours Confluent_Cells->Differentiation_Induction Maintenance Maintenance Medium (Insulin) Differentiation_Induction->Maintenance Exposure_DINP_DINCH Expose to DINP or DINCH (1, 10, 100 µM) 10 days Maintenance->Exposure_DINP_DINCH Lipid_Staining Oil Red O Staining Exposure_DINP_DINCH->Lipid_Staining Gene_Expression qPCR Exposure_DINP_DINCH->Gene_Expression Protein_Analysis Western Blot Exposure_DINP_DINCH->Protein_Analysis

Caption: Workflow for 3T3-L1 cell differentiation, exposure to DINP/DINCH, and subsequent analysis.

Signaling Pathways

Both DINP and DINCH have been shown to influence lipid metabolism, with evidence pointing towards the involvement of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a master regulator of adipogenesis.

The metabolic pathways of DINP and DINCH involve initial hydrolysis to their respective monoesters, followed by further oxidation. These metabolites are the active compounds that can then interact with nuclear receptors like PPARγ.

Metabolism and PPARγ Signaling Pathway of DINP and DINCH

G cluster_metabolism Metabolism cluster_signaling PPARγ Signaling DINP DINP (this compound) MINP MINP (Monoisononyl Phthalate) DINP->MINP Hydrolysis DINCH DINCH (Di-isononyl Cyclohexane- 1,2-dicarboxylate) MINCH MINCH (Monoisononyl Cyclohexane-1,2-dicarboxylate) DINCH->MINCH Hydrolysis Oxidized_MINP Oxidized Metabolites (e.g., oxo-MINP, cx-MINP) MINP->Oxidized_MINP Oxidation Oxidized_MINCH Oxidized Metabolites (e.g., OH-MINCH, oxo-MINCH) MINCH->Oxidized_MINCH Oxidation PPARg PPARγ (Peroxisome Proliferator- Activated Receptor gamma) Oxidized_MINP->PPARg Activation Oxidized_MINCH->PPARg Activation Adipogenesis_Genes Adipogenesis-related Genes (e.g., C/EBPα, Fabp4) PPARg->Adipogenesis_Genes Activation RXR RXR RXR->Adipogenesis_Genes Co-activation Lipid_Metabolism Lipid Metabolism and Adipogenesis Adipogenesis_Genes->Lipid_Metabolism Upregulation

Caption: Metabolism of DINP and DINCH and subsequent activation of the PPARγ signaling pathway.

Summary and Conclusion

The transition from DINP to DINCH in many sensitive applications is driven by a more favorable toxicological profile of DINCH, particularly the absence of the phthalate structure that has been linked to endocrine disruption. Performance-wise, DINCH is a viable alternative to DINP, offering comparable and in some cases, improved properties such as better low-temperature performance and plastisol viscosity stability.

Experimental evidence from in vitro studies on 3T3-L1 cells indicates that both DINP and DINCH can influence lipid metabolism and adipogenesis, likely through the activation of the PPARγ signaling pathway. This suggests that while DINCH is considered a safer alternative, its biological activity warrants further investigation, especially in the context of metabolic health.

For researchers and professionals in drug development and related fields, the choice between these plasticizers will depend on the specific application, regulatory requirements, and the acceptable toxicological risk profile. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Analysis of the Endocrine Activity of Isononyl Isooctyl Phthalate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro endocrine activity of Isononyl isooctyl phthalate, commonly referred to as Diisononyl phthalate (DINP), and several of its alternatives used as plasticizers. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the potential endocrine-disrupting effects of these compounds.

Executive Summary

Growing concerns over the potential endocrine-disrupting properties of certain phthalates have led to the development and use of alternative plasticizers. This guide focuses on the comparative in vitro endocrine activity of DINP and its alternatives, including Di(2-ethylhexyl) terephthalate (DEHT), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Trioctyl trimellitate (TOTM), and the bio-based isosorbide diester, POLYSORB® ID 46. The comparison is based on data from key in vitro assays that assess estrogenicity, androgenicity, and effects on steroidogenesis.

Based on the presented data, DINP and the alternatives DEHT, DINCH, and TOTM have been shown to disrupt steroidogenesis in vitro, primarily by increasing estradiol synthesis.[1][2] In contrast, the bio-based alternative POLYSORB® ID 46 and its monomer, POLYSORB® isosorbide, did not exhibit such effects.[1][2] None of the tested alternatives, nor DINP, showed significant estrogenic or androgenic/antiandrogenic activity in the E-Screen and MDA-kb2 assays, respectively.[1][2] One of the benchmark phthalates, DEHP, did show moderate estrogenic activity in the E-Screen assay.[1][2]

Data Presentation: In Vitro Endocrine Activity

The following tables summarize the quantitative data from a comparative study by Moche et al. (2021), which evaluated the endocrine activity of DINP and its alternatives using a battery of in vitro assays.

Estrogenic and Antiestrogenic Activity (E-Screen Assay)

The E-Screen assay uses the MCF-7 human breast cancer cell line to assess the estrogenic (agonistic) or antiestrogenic (antagonistic) potential of compounds by measuring cell proliferation.

CompoundEstrogenic Activity (MCF-7 cell proliferation)Antiestrogenic Activity (Inhibition of E2-induced proliferation)
DINP No significant increase in cell proliferation.[1]Statistically significant decrease in E2-induced proliferation observed.[3]
DEHT No significant increase in cell proliferation.[1]Statistically significant decrease in E2-induced proliferation observed.[3]
DINCH No significant increase in cell proliferation.[1]No significant decrease in E2-induced proliferation.[3]
TOTM No significant increase in cell proliferation.[1]No significant decrease in E2-induced proliferation.[3]
POLYSORB® ID 46 No significant increase in cell proliferation.[1]No significant decrease in E2-induced proliferation.[3]
DEHP (Reference) Moderately induced MCF-7 cell proliferation.[1]No significant decrease in E2-induced proliferation.[3]
Androgenic and Antiandrogenic Activity (MDA-kb2 Assay)

The MDA-kb2 assay is a reporter gene assay that uses a human breast cancer cell line to detect androgen receptor agonists and antagonists.

CompoundAndrogenic ActivityAntiandrogenic Activity
DINP No androgenic activity observed.[1]A significant decrease in DHT-induced luciferase activity was seen at 10⁻³ M.[3]
DEHT No androgenic activity observed.[1]No antiandrogenic activity observed.[3]
DINCH No androgenic activity observed.[1]No antiandrogenic activity observed.[3]
TOTM No androgenic activity observed.[1]No antiandrogenic activity observed.[3]
POLYSORB® ID 46 No androgenic activity observed.[1]No antiandrogenic activity observed.[3]
DEHP (Reference) No androgenic activity observed.[1]A significant decrease in DHT-induced luciferase activity was observed at 10⁻⁴ M.[3]
Effects on Steroidogenesis (H295R Assay)

The H295R steroidogenesis assay utilizes a human adrenal carcinoma cell line to evaluate the effects of chemicals on the production of steroid hormones, including estradiol and testosterone.

CompoundEffect on Estradiol (E2) ProductionEffect on Testosterone (T) Production
DINP Statistically significant increase observed from 0.03 to 30 µM (max 4.7-fold increase at 30 µM).[2]Weak (1.3-fold) but statistically significant increase from 1 to 30 µM.[2]
DEHT Statistically significant increase observed from 10 to 300 µM (max 2.6-fold increase at 300 µM).[2]No statistically significant effect.[2]
DINCH Statistically significant increase observed from 1 to 300 µM (max 3.4-fold increase at 300 µM).[2]No statistically significant effect.[2]
TOTM Statistically significant increase observed from 10 to 300 µM (max 3.9-fold increase at 300 µM).[2]No statistically significant effect.[2]
POLYSORB® ID 46 No statistically significant effect.[1][2]No statistically significant effect.[1][2]
DEHP (Reference) Statistically significant increase at 1 and 3 µM (max 2-fold increase at 3 µM).[2]Weak (1.3-fold) but statistically significant increase at 1 and 3 µM.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay that measures the estrogenicity of a compound by its ability to induce the proliferation of MCF-7 human breast cancer cells.

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates in a culture medium containing 10% fetal bovine serum.

    • After 24 hours, the seeding medium is replaced with a phenol red-free medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.

    • Test compounds are added at various concentrations. 17β-estradiol is used as a positive control, and a solvent control is also included.

    • The cells are incubated for 120 hours.

    • Cell proliferation is determined by measuring the total cellular protein content using the sulforhodamine B (SRB) colorimetric assay.

    • The proliferative effect of the test compound is calculated relative to the solvent control.

MDA-kb2 Androgen Receptor Transactivation Assay

This assay is used to detect substances that can act as androgen receptor (AR) agonists or antagonists.

  • Cell Line: MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Procedure:

    • MDA-kb2 cells are seeded in 96-well plates.

    • For agonist testing, cells are exposed to various concentrations of the test compound. Dihydrotestosterone (DHT) is used as a positive control.

    • For antagonist testing, cells are co-exposed to a fixed concentration of DHT and various concentrations of the test compound.

    • After a 20-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • An increase in luciferase activity indicates androgenic agonism, while a decrease in DHT-induced luciferase activity suggests antagonism.

H295R Steroidogenesis Assay

This in vitro assay is designed to screen for chemicals that affect the production of steroid hormones, including testosterone and 17β-estradiol.

  • Cell Line: H295R human adrenocortical carcinoma cell line, which expresses most of the key enzymes involved in steroidogenesis.

  • Procedure:

    • H295R cells are seeded in 24-well plates and allowed to acclimate for 24 hours.

    • The cells are then exposed to the test compounds at various concentrations for 48 hours. Forskolin (an inducer) and prochloraz (an inhibitor) are used as positive controls.

    • After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.

    • Cell viability is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.

    • The results are expressed as a fold change in hormone production relative to the solvent control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Estrogen Receptor (ER) Signaling Pathway.

Caption: Androgen Receptor (AR) Signaling Pathway.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Dehydroepiandrosterone DHEA Pregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol (E2) Androstenedione->Estradiol Aromatase Testosterone->Estradiol Aromatase StAR StAR CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 HSD17B 17β-HSD CYP19A1 Aromatase (CYP19A1)

Caption: Simplified Steroidogenesis Pathway.

Experimental Workflows

E_Screen_Workflow cluster_workflow E-Screen Assay Workflow Start Seed MCF-7 cells in 96-well plates Step1 Incubate for 24h (cell attachment) Start->Step1 Step2 Replace with steroid-free medium Step1->Step2 Step3 Add test compounds and controls Step2->Step3 Step4 Incubate for 120h Step3->Step4 Step5 Fix and stain cells (SRB assay) Step4->Step5 Step6 Measure absorbance (cell proliferation) Step5->Step6 End Analyze data Step6->End

Caption: E-Screen Assay Experimental Workflow.

MDA_kb2_Workflow cluster_workflow MDA-kb2 Assay Workflow Start Seed MDA-kb2 cells in 96-well plates Step1 Expose to test compounds (+/- DHT) Start->Step1 Step2 Incubate for 20-24h Step1->Step2 Step3 Lyse cells Step2->Step3 Step4 Measure luciferase activity Step3->Step4 End Analyze data Step4->End

Caption: MDA-kb2 Assay Experimental Workflow.

H295R_Workflow cluster_workflow H295R Assay Workflow Start Seed H295R cells in 24-well plates Step1 Acclimate for 24h Start->Step1 Step2 Expose to test compounds for 48h Step1->Step2 Step3 Collect culture medium Step2->Step3 Step4 Measure hormone concentrations (ELISA/LC-MS) Step3->Step4 Step5 Assess cell viability Step4->Step5 End Analyze data Step5->End

Caption: H295R Assay Experimental Workflow.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Isononyl Isooctyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Isononyl isooctyl phthalate. The information presented is collated from various scientific studies and application notes to offer a comprehensive overview of the experimental protocols and performance characteristics of each technique.

Introduction

This compound, a complex mixture of isomers, is a widely used plasticizer. Its detection and quantification are crucial for quality control and safety assessment in various industries, including pharmaceuticals and consumer products. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each offering distinct advantages and disadvantages. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs by providing a detailed comparison of the two techniques.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of phthalates, including those structurally similar to this compound. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterHPLC-UVGC-MSReferences
Linearity (R²) ≥0.999≥0.999[1][2][3]
Limit of Detection (LOD) 0.003 - 0.5 µg/mL0.015 - 10.10 µg/mL[1][4][5][6]
Limit of Quantification (LOQ) 0.01 - 0.64 µg/mL0.054 - 76.3 ng/g[1][2][3][6]
Accuracy/Recovery (%) 94.8 - 99.6%76 - 122%[1][2][3][4]
Precision (%RSD) ≤6.2%0.6 - 19%[1][2][3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phthalate analysis, reversed-phase chromatography with UV detection is commonly employed.

Sample Preparation:

A generic sample preparation workflow for solid samples involves extraction of the analyte from the sample matrix.

  • Extraction: Accurately weigh the sample and extract with a suitable organic solvent (e.g., acetonitrile, methanol) using techniques like sonication or Soxhlet extraction.[7][8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

HPLC_Sample_Prep cluster_sample_prep HPLC Sample Preparation Sample Solid Sample Extraction Solvent Extraction (e.g., Acetonitrile, Sonication) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Analysis HPLC Analysis Dilution->Analysis

HPLC Sample Preparation Workflow

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common.[1][9] For example, a starting condition of 36:64 (v/v) acetonitrile:water.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 230 nm or 235 nm.[2][9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.

Sample Preparation:

Sample preparation for GC-MS often involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove matrix interferences.

  • Extraction: Extract the sample with a suitable solvent like dichloromethane or a mixture of hexane and acetone.[7]

  • Cleanup (Optional): A cleanup step using Solid-Phase Extraction (SPE) with a sorbent like Florisil may be necessary for complex matrices to remove interferences.[10]

  • Concentration: The extract is often concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent (e.g., hexane) for injection.

GCMS_Sample_Prep cluster_sample_prep GC-MS Sample Preparation Sample Liquid/Solid Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Evaporation (Nitrogen Stream) Cleanup->Concentration Reconstitution Reconstitution (e.g., Hexane) Concentration->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

GC-MS Sample Preparation Workflow

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Injection Mode: Splitless injection is common for trace analysis.[9]

  • Injector Temperature: 250-280°C.[9]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 1 minute, then ramping to 280°C at 20°C/min and holding for 5 minutes.[9]

  • MS Interface Temperature: 250-300°C.

  • Ion Source Temperature: 200-250°C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[11] A common base peak ion for many phthalates is m/z 149.[12]

Comparison of Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Comparison cluster_comparison HPLC vs. GC-MS for this compound Analysis HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Generally lower Specificity Specificity HPLC->Specificity Lower (based on retention time and UV spectrum) Matrix_Effects Matrix Effects HPLC->Matrix_Effects Can be less susceptible Volatility Analyte Volatility HPLC->Volatility No volatility requirement Cost Cost & Complexity HPLC->Cost Generally lower cost and complexity GCMS GC-MS GCMS->Sensitivity Generally higher (especially with SIM) GCMS->Specificity Higher (based on retention time and mass spectrum) GCMS->Matrix_Effects Can be more susceptible GCMS->Volatility Requires volatile/semi-volatile analytes GCMS->Cost Generally higher cost and complexity

Comparison of HPLC and GC-MS Attributes

Key Considerations:

  • Sensitivity and Specificity: GC-MS generally offers higher sensitivity, especially in SIM mode, and greater specificity due to the mass spectral data it provides, which is crucial for unequivocal identification.[12]

  • Analyte Volatility: GC-MS is suitable for volatile and semi-volatile compounds like phthalates. HPLC is advantageous for non-volatile or thermally labile compounds.

  • Matrix Complexity: For complex matrices, the superior separation efficiency of capillary GC columns and the specificity of MS detection can be beneficial. However, HPLC can sometimes be less prone to certain matrix interferences.

  • Orthogonality: Using both HPLC and GC-MS provides orthogonal data, which is valuable for method cross-validation and ensuring the accuracy of results.[13]

  • Cost and Complexity: HPLC systems are generally less expensive to purchase and operate, and method development can be simpler than for GC-MS.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. GC-MS is often preferred for its higher sensitivity and specificity, making it ideal for trace analysis and confirmatory testing. HPLC, on the other hand, offers a simpler and often more cost-effective approach, particularly for routine quality control applications where high sensitivity is not the primary concern. The selection of the optimal method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources. For comprehensive method validation, the use of both techniques can provide a high degree of confidence in the analytical results.

References

A Comparative Guide to GC Column Performance for the Separation of Isononyl Isooctyl Phthalate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of plasticizers like Isononyl isooctyl phthalate are critical. This guide provides a comparative evaluation of various Gas Chromatography (GC) columns, offering insights into their performance for separating this and other high-molecular-weight phthalates. The selection of an appropriate GC column is a pivotal step in achieving reliable and reproducible results.

The separation of branched-chain phthalates such as this compound can be challenging due to the presence of numerous isomers.[1] This guide leverages experimental data from studies on closely related and structurally similar compounds, primarily diisononyl phthalate (DINP), to infer the performance for this compound.

Comparative Performance of GC Columns

Gas chromatography is a highly effective technique for the separation of phthalates, often coupled with mass spectrometry (MS) for detection and identification.[1][2] The choice of the stationary phase is the most critical factor in column selection as it governs the selectivity of the separation.[3]

A comparative study by Restek evaluated seven different stationary phases for the analysis of a comprehensive list of phthalates.[1][2] Among the columns tested, the Rtx-440 and Rxi-XLB columns demonstrated superior overall performance in terms of separation speed and resolution for a complex mixture of phthalates.[1][2] These columns provided baseline separation for all regulated phthalates listed by the EPA and EU.[1]

Another study by Agilent Technologies highlighted the use of an Agilent J&W HP-5ms UI column for the analysis of 19 phthalates, including diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP).[4] This method demonstrated excellent peak shape, resolution, and sensitivity.[4]

The following table summarizes the performance characteristics of different GC columns based on available data for high-molecular-weight phthalates.

GC Column (Stationary Phase)DimensionsKey Performance Characteristics for High-Molecular-Weight Phthalates (e.g., DINP)Reference
Rtx-440 30 m x 0.25 mm x 0.25 µmRecommended for best overall separation and resolution of complex phthalate mixtures.[1][2]
Rxi-XLB 30 m x 0.25 mm x 0.25 µmAlso recommended for fast analysis and good resolution of phthalates.[1][2]
Agilent HP-5MS UI 20 m x 0.18 mm x 0.18 µmExcellent peak shape, resolution, and sensitivity. Analysis time of 13 minutes.[4]
Rxi-5ms 30 m x 0.25 mm x 0.25 µmGood performance, though some co-elutions were observed for other phthalate pairs.[1][2]
Rtx-50 30 m x 0.25 mm x 0.25 µmShowed some co-elution for certain phthalate pairs.[1][2]
Rxi-35Sil MS 30 m x 0.25 mm x 0.25 µmProvided baseline separation for all EPA- and EU-listed phthalates.[1]

Note: While "this compound" is not explicitly listed in the referenced studies, the performance for diisononyl phthalate (DINP), a complex mixture of isomers, is a strong indicator of a column's suitability for separating other branched high-molecular-weight phthalates.

Experimental Workflow

The general workflow for the GC-MS analysis of phthalates involves sample preparation, injection into the GC system for separation, and detection by a mass spectrometer. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for GC-MS Analysis of Phthalates cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., polymer matrix) Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Quantification->Report Final Report

A typical workflow for the GC-MS analysis of phthalates.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for the GC-MS analysis of phthalates. These can serve as a starting point for method development for "this compound".

Protocol 1: Based on Restek's Comparative Study [1][2]

  • Instrumentation: Shimadzu QP2010 Plus GC-MS

  • Columns:

    • Rtx-440 (30 m x 0.25 mm x 0.25 µm)

    • Rxi-XLB (30 m x 0.25 mm x 0.25 µm)

    • Rxi-5ms (30 m x 0.25 mm x 0.25 µm)

    • Rtx-50 (30 m x 0.25 mm x 0.25 µm)

    • Rxi-35Sil MS (30 m x 0.25 mm x 0.25 µm)

  • Injection: 1 µL splitless

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant linear velocity of 66.7 cm/sec

  • Oven Program: 200 °C (hold 0.5 min), then ramp to 330 °C (320 °C for Rtx-CLPesticides2)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Detector: Mass Spectrometer in Scan Mode

Protocol 2: Based on Agilent's Application Note [4]

  • Instrumentation: Agilent 7890A GC System with an Agilent 5975C GC/MSD or a 7000B Triple Quadrupole GC/MS

  • Column: Agilent HP-5MS UI (20 m x 0.18 mm x 0.18 µm)

  • Injection: 1.0 µL, Pulsed Splitless Mode

  • Inlet: Multimode inlet (MMI) at 280 °C

  • Injection Pulse Pressure: 25 psi until 0.90 min

  • Purge Flow to Split Vent: 50 mL/min at 1.0 min

  • Carrier Gas: Hydrogen at 0.9 mL/min (constant flow)

  • Oven Program: 60 °C (hold 1.5 min), ramp at 50 °C/min to 220 °C, then ramp at 12.5 °C/min to 320 °C (hold 0.3 min)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 300 °C

  • Quadrupole Temperature: 150 °C

  • Detector: Mass Spectrometer in SIM mode

Conclusion

The selection of a GC column for the analysis of this compound and other branched, high-molecular-weight phthalates is crucial for achieving accurate and reliable results. Based on the available data for structurally similar compounds, columns with a mid-polarity stationary phase, such as the Rtx-440 and Rxi-XLB , are highly recommended for their excellent resolving power. For faster analysis times without compromising performance, a shorter, narrow-bore column like the Agilent HP-5MS UI can be an effective choice.

It is important to note that the optimal column and analytical conditions may vary depending on the specific sample matrix and the isomers of interest. Therefore, the provided protocols should be considered as a starting point for method development and optimization.

References

A Comparative Guide to the Toxicokinetics of Isononyl Isoooctyl Phthalate and Other High-Molecular-Weight Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicokinetics of isononyl isooctyl phthalate (DINP) with other high-molecular-weight phthalates, namely di(2-ethylhexyl) phthalate (DEHP) and di(2-propylheptyl) phthalate (DPHP). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds.

Comparative Toxicokinetics Data

The toxicokinetic profiles of DINP, DEHP, and DPHP exhibit notable differences in their absorption, metabolism, and elimination patterns following oral administration in rats. These differences are critical for assessing their potential biological effects. A summary of key quantitative parameters is presented in Table 1.

ParameterThis compound (DINP)Di(2-ethylhexyl) phthalate (DEHP)Di(2-propylheptyl) phthalate (DPHP)
Oral Bioavailability 1.19% (at 100 mg/kg)[1]~7% (at 100 mg/kg)[2][3]Data not available
Elimination Half-life (t½) Parent (DINP): 150 ± 58 min[1]Metabolite (MEHP): 5.2 ± 0.5 h[4]Parent (DPHP): 2.3 h[5]
Metabolite (cx-MPHP): 8.2 h[5]
Major Metabolites Mono-isononyl phthalate (MINP), Oxidized metabolites, Phthalic acid[6]Mono(2-ethylhexyl) phthalate (MEHP), Oxidized polar metabolites[7][8]Mono-(2-propylheptyl) phthalate (MPHP), Oxidized metabolites (e.g., cx-MPHP)[5]
Primary Excretion Route Urine and Feces[6]Feces and Urine[4]Data not available (likely urine and feces)
Urinary Excretion 50% (at 50 mg/kg dose); 35-40% (at 500 mg/kg dose)[6]19.3 ± 3.3% of dose (as radioactivity) within 72h[4]Data not available
Fecal Excretion 13.64 ± 3.99% of dose (as parent DINP) within 48h[1]Remainder of dose not excreted in urine[4]Data not available

Metabolic Pathways of High-Molecular-Weight Phthalates

The metabolic pathways of DINP, DEHP, and DPHP share a common initial step of hydrolysis to their respective monoesters, which are considered the primary toxicologically active metabolites. These monoesters then undergo further oxidative metabolism. The following diagram illustrates the general metabolic cascade for these phthalates.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Phthalate Diester Phthalate Diester Monoester Metabolite Monoester Metabolite Phthalate Diester->Monoester Metabolite Hydrolysis (Esterases/Lipases) Oxidized Metabolites Oxidized Metabolites Monoester Metabolite->Oxidized Metabolites Oxidation (CYP450s) Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites Glucuronidation Excretion Excretion Conjugated Metabolites->Excretion Urine/Feces

General metabolic pathway of high-molecular-weight phthalates.

Experimental Protocols

The following sections detail the methodologies employed in key toxicokinetic studies of high-molecular-weight phthalates in rats.

In Vivo Oral Administration and Sample Collection

Objective: To determine the pharmacokinetic profile of phthalates following oral administration in rats.

Animal Model: Male Sprague-Dawley rats are commonly used.[1][4]

Housing and Diet: Animals are typically housed in individual metabolism cages to allow for the separate collection of urine and feces. They are often maintained on a standard laboratory diet, although the specific composition can vary between studies.[9] It is crucial to use phthalate-free food and water to avoid background contamination.

Administration Protocol:

  • Test Substance Preparation: The phthalate diester is dissolved in a suitable vehicle, such as corn oil or a mixture of acetonitrile and water.

  • Dosing: A single dose is administered via oral gavage. The volume administered is typically based on the animal's body weight.

  • Sample Collection:

    • Blood: Blood samples are collected at predetermined time points post-administration via cannulation of the jugular or femoral vein. Plasma is separated by centrifugation.

    • Urine and Feces: Urine and feces are collected at regular intervals for a specified period (e.g., 48-72 hours) post-dosing.[1][4]

Sample Preparation and Analysis by UPLC-MS/MS

Objective: To quantify the concentration of the parent phthalate and its metabolites in biological matrices.

Plasma Sample Preparation:

  • Plasma samples are typically deproteinized, often by precipitation with a solvent like acetonitrile.

  • The supernatant is then collected for analysis.

Feces Sample Preparation:

  • Fecal samples are homogenized in a solvent, such as 50% acetonitrile in water.[1]

  • The homogenate is then centrifuged, and the supernatant is collected for analysis.

Urine Sample Preparation:

  • To measure total metabolite concentrations (free and conjugated), urine samples are incubated with β-glucuronidase to deconjugate the glucuronidated metabolites.[10]

  • The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.[10][11]

UPLC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is commonly used for separation.[1]

  • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile) is typically employed.[1]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the parent phthalate and its metabolites.[1] Specific precursor-to-product ion transitions are monitored for each analyte.

The following diagram illustrates a typical workflow for the analysis of phthalate metabolites in urine.

cluster_workflow Analytical Workflow for Urine Metabolites A Urine Sample Collection B Enzymatic Deconjugation (β-glucuronidase) A->B C Solid-Phase Extraction (SPE) B->C D UPLC-MS/MS Analysis C->D E Data Analysis and Quantification D->E

Workflow for the analysis of phthalate metabolites in urine.

References

Safety Operating Guide

Proper Disposal of Isononyl Isooctyl Phthalate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of isononyl isooctyl phthalate, ensuring compliance with regulatory standards and promoting a safe laboratory environment. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. In case of a spill, absorb the material with an inert substance such as sand, diatomite, or universal binders.[1] The contaminated absorbent material must then be disposed of as hazardous waste.[1][2]

General Disposal Prohibitions

Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[1] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed through a designated hazardous waste program.[3]

Step-by-Step Disposal Protocol

  • Containerization : Place the this compound waste in a suitable, sealable, and clearly labeled container. It is recommended to use the original container if possible. Do not mix with other waste streams. For spills, contaminated materials like absorbent paper should be sealed in a vapor-tight plastic bag for disposal.[4]

  • Labeling : The waste container must be labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.[3]

  • Storage : Store the sealed and labeled waste container in a designated, secure area away from incompatible materials such as strong oxidizing acids, alkalis, and hydrides.[4][5] The storage area should be cool and well-ventilated.[1]

  • Waste Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Provide them with a complete list of the chemicals for disposal.

Quantitative Data and Chemical Properties

PropertyValueSource
CAS Number 28553-12-0[5]
Appearance Oily colorless liquid[2]
Solubility in water Insoluble[4]
Oral LD50 (Rat) >10 g/kg[5]
Inhalation LC50 (Rat) >4.4 mg/L for 4hr[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.